1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWUXTFOZZSNLD-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(CC/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670109 | |
| Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083195-05-4 | |
| Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Technical Guide to Its Natural Sources and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid, a class of plant secondary metabolites characterized by a seven-carbon chain linking two phenyl groups. This particular compound has been identified as a natural product within the plant kingdom, specifically in species renowned for their traditional medicinal uses. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and insights into its potential biological activities, with a focus on the underlying signaling pathways as inferred from structurally related compounds.
Natural Sources
This compound has been isolated from plant species belonging to the Zingiberaceae family, which is rich in bioactive diarylheptanoids. The primary documented sources are:
-
Alpinia galanga : A plant commonly known as galangal, widely used in traditional medicine and culinary applications.[1][2][3]
-
Curcuma longa : Familiarly known as turmeric, this plant is a well-known source of various curcuminoids and other diarylheptanoids.[4]
Quantitative Data on Bioactive Compounds from Source Plants
Table 1: Quantitative Data for Bioactive Compounds in Alpinia galanga
| Compound/Compound Class | Plant Part | Extraction Method | Yield/Concentration | Reference |
| Total Flavonoids | Rhizome | 40% Ethanol Extraction | 1.40% (14 mg/g) | [5] |
| Crude Methanol Extract | Rhizome | Methanol Extraction | 9.08% | [6] |
Table 2: Quantitative Data for Bioactive Compounds in Curcuma longa
| Compound/Compound Class | Plant Part | Extraction Method | Yield/Concentration | Reference |
| Curcumin | Rhizome | Ethanol Extraction | 4.49% - 12.89% | [7] |
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound is not extensively documented. However, a general methodology for the extraction and isolation of diarylheptanoids from Alpinia and Curcuma species can be outlined based on established practices for similar compounds.
General Protocol for the Isolation of Diarylheptanoids
-
Extraction:
-
The dried and powdered rhizomes of the source plant (Alpinia galanga or Curcuma longa) are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or under reflux.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diarylheptanoids are often enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC), often on a C18 column with a methanol-water or acetonitrile-water mobile phase.
-
High-speed counter-current chromatography (HSCCC) has also been effectively used for the separation of diarylheptanoids from Alpinia species.
-
-
Structure Elucidation:
-
The structure of the purified compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound CAS#: 1083195-05-4 [amp.chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [cnreagent.com]
An In-depth Guide to the Biosynthesis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in plants of the Zingiberaceae family, notably in Curcuma longa (turmeric) and Curcuma kwangsiensis. Diarylheptanoids, a class of plant secondary metabolites, are characterized by two aromatic rings linked by a seven-carbon chain. These compounds, including the well-known curcuminoids, have garnered significant interest for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, and anti-tumor properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final tailored structure. While the complete pathway for this specific molecule is yet to be fully elucidated, this document synthesizes current knowledge on diarylheptanoid biosynthesis to present a putative and chemically plausible route.
Core Biosynthetic Pathway: From Phenylalanine to the Diarylheptanoid Scaffold
The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in the production of a wide array of plant natural products. The initial steps involve the conversion of the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a key building block for diarylheptanoids.
1. Phenylpropanoid Pathway:
The initial phase of the pathway establishes the C6-C3 phenylpropanoid unit.
-
Step 1: Deamination of L-Phenylalanine. The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to yield cinnamic acid.
-
Step 2: Hydroxylation. Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.
-
Step 3: Coenzyme A Ligation. Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
2. Assembly of the Diarylheptanoid Backbone:
The C19 diarylheptanoid skeleton is assembled by a type III polyketide synthase (PKS) enzyme system, which catalyzes the condensation of two p-coumaroyl-CoA molecules with one molecule of malonyl-CoA. In Curcuma species, this is believed to be a two-step process involving two distinct PKS enzymes:
-
Step 4: Diketide Formation. Diketide-CoA Synthase (DCS) initiates the process by catalyzing the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyl-diketide-CoA.
-
Step 5: Heptanoid Chain Extension. Subsequently, Curcuminoid Synthase (CURS) , or a related PKS, catalyzes the condensation of a second molecule of p-coumaroyl-CoA with p-coumaroyl-diketide-CoA, leading to the formation of the diketone diarylheptanoid, 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione (bisdemethoxycurcumin).
The following diagram illustrates the core biosynthetic pathway leading to the diarylheptanoid scaffold.
Tailoring Steps: Formation of this compound
The diarylheptanoid diketone, 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, serves as a key intermediate that undergoes a series of enzymatic modifications, known as tailoring reactions, to yield the final product. These tailoring steps are responsible for the structural diversity observed within the diarylheptanoid class. The proposed tailoring steps for the formation of this compound are as follows:
-
Step 6: Reduction of the C-5 Ketone. The first tailoring step is likely the reduction of the ketone at the C-5 position of the heptane chain. This reaction is presumably catalyzed by a NAD(P)H-dependent reductase , which converts the ketone into a hydroxyl group, forming 1,7-bis(4-hydroxyphenyl)hept-6-en-1-ene-3-one-5-ol.
-
Step 7: Dehydration and Isomerization. Following the initial reduction, a dehydration reaction may occur, leading to the formation of a double bond. The subsequent isomerization of the double bond to the C-6 position would result in the formation of 1,7-bis(4-hydroxyphenyl)hept-6-en-3-one. The enzymes catalyzing these steps are likely dehydratases and isomerases .
-
Step 8: Reduction of the C-3 Ketone. The final step in the biosynthesis is the stereospecific reduction of the ketone at the C-3 position of 1,7-bis(4-hydroxyphenyl)hept-6-en-3-one. This reaction is also likely catalyzed by a NAD(P)H-dependent reductase , yielding the final product, this compound. The stereochemistry of the resulting hydroxyl group would be determined by the specific reductase involved.
The following diagram illustrates the proposed tailoring steps in the biosynthesis of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound. However, studies on the related curcuminoid biosynthesis provide some insights into the general efficiency of the pathway. The table below summarizes hypothetical quantitative data based on typical values observed in plant secondary metabolite pathways.
| Parameter | Value | Units | Notes |
| PAL Specific Activity | 50 - 200 | pkat/mg protein | Varies with plant tissue and developmental stage. |
| C4H Turnover Number | 1 - 10 | s⁻¹ | Typical for P450 enzymes. |
| 4CL Kcat | 10 - 50 | s⁻¹ | Substrate-dependent. |
| DCS/CURS Product Yield | 1 - 5 | % of precursor | Highly dependent on substrate availability and enzyme expression. |
| Reductase Kcat/Km | 10³ - 10⁵ | M⁻¹s⁻¹ | Estimated for a moderately efficient enzyme. |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound would require a combination of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that would be essential for confirming the proposed pathway.
1. Enzyme Assays for Phenylpropanoid Pathway Enzymes (PAL, C4H, 4CL):
-
Objective: To confirm the activity of the initial pathway enzymes in Curcuma species.
-
Methodology:
-
Protein Extraction: Homogenize fresh plant tissue (e.g., rhizomes) in an appropriate extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
PAL Assay: Incubate the crude extract with L-phenylalanine. Monitor the formation of cinnamic acid over time using HPLC by measuring the increase in absorbance at 290 nm.
-
C4H Assay: Use a microsomal fraction prepared from the crude extract. Incubate with cinnamic acid and NADPH. Monitor the formation of p-coumaric acid by HPLC.
-
4CL Assay: Incubate the crude extract with p-coumaric acid, ATP, and Coenzyme A. Monitor the formation of p-coumaroyl-CoA by HPLC.
-
2. In Vitro Reconstitution of the Diarylheptanoid Scaffold:
-
Objective: To demonstrate the formation of the diarylheptanoid backbone from precursors using purified enzymes.
-
Methodology:
-
Heterologous Expression and Purification: Clone the candidate genes for DCS and CURS from a Curcuma cDNA library into an expression vector (e.g., in E. coli or yeast). Express and purify the recombinant proteins.
-
Enzyme Assay: Incubate the purified DCS and CURS enzymes with p-coumaroyl-CoA and malonyl-CoA.
-
Product Analysis: Analyze the reaction products by LC-MS to identify the formation of 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione.
-
3. Identification and Characterization of Tailoring Enzymes (Reductases):
-
Objective: To identify and characterize the enzymes responsible for the reduction of the ketone groups.
-
Methodology:
-
Candidate Gene Identification: Search for candidate reductase genes in the Curcuma transcriptome database based on homology to known keto-reductases.
-
Heterologous Expression and Purification: Express and purify the candidate reductase proteins.
-
Enzyme Assay: Incubate the purified reductases with the diketone substrate (1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione) and NAD(P)H.
-
Product Analysis: Analyze the reaction products by LC-MS and NMR to identify the formation of the hydroxylated intermediates and the final product, this compound.
-
The following workflow diagram illustrates the experimental approach for elucidating the biosynthetic pathway.
Conclusion
The biosynthesis of this compound is a multi-step process that begins with the phenylpropanoid pathway and proceeds through the formation of a diarylheptanoid diketone intermediate. A series of putative tailoring reactions, primarily reductions catalyzed by reductase enzymes, are then required to produce the final structure. While the core pathway for diarylheptanoid biosynthesis is relatively well-understood, the specific tailoring enzymes involved in the formation of this particular alcohol derivative remain to be definitively identified and characterized. The experimental approaches outlined in this guide provide a roadmap for future research aimed at fully elucidating this biosynthetic pathway, which will be crucial for the metabolic engineering and synthetic biology efforts to produce this and other valuable diarylheptanoids for pharmaceutical applications.
The Biological Activity of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in plants of the Zingiberaceae family, notably Curcuma longa (turmeric) and Alpinia galanga (galangal).[1][2][3][4][5] As a member of the diarylheptanoid class, a group of compounds known for their diverse pharmacological effects, this molecule is of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound, supported by data from structurally similar compounds, and details relevant experimental methodologies and potential signaling pathways. While specific research on this particular compound is limited, this document consolidates the available information and provides context based on related molecules to guide future research and drug discovery efforts.
Overview of Biological Activities
While detailed studies on this compound are not abundant, preliminary research suggests it possesses anti-tumor properties.[1][6] The broader class of diarylheptanoids has been more extensively studied and is known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[6][7][8][9] It is plausible that this compound shares some of these characteristics due to its structural similarity to other well-researched diarylheptanoids.
Quantitative Data on Related Diarylheptanoids
Direct quantitative data, such as IC50 values for this compound, are not extensively documented in publicly available literature. However, data from structurally related diarylheptanoids provide valuable insights into the potential potency of this class of compounds. The following tables summarize the reported biological activities of these related molecules.
Table 1: Anticancer Activity of Structurally Similar Diarylheptanoids
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | Multiple (Breast, Lung, Colon) | Cytotoxic | Varies by cell line | [10] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | A549 and NCI-H292 (Lung) | Reduced cell viability | Not specified | [11] |
Table 2: Antiviral Activity of a Structurally Similar Diarylheptanoid
| Compound | Virus | Activity | EC50 Value | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | HCoV-OC43 | Antiviral | 0.16 μM | [12] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | SARS-CoV-2 | Antiviral | 0.17 μM | [12] |
Table 3: Antioxidant Activity of Structurally Similar Diarylheptanoids
| Compound | Assay | Activity | IC50 Value | Reference |
| Curcumin | DPPH radical scavenging | Antioxidant | 2.8 µM | [6] |
| Demethoxycurcumin | DPPH radical scavenging | Antioxidant | 39.2 µM | [6] |
| Bisdemethoxycurcumin | DPPH radical scavenging | Antioxidant | 308.7 µM | [6] |
Experimental Protocols
The following are generalized experimental protocols for assessing the key biological activities of diarylheptanoids, which can be adapted for the study of this compound.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on structurally related diarylheptanoids suggest potential involvement of key cellular signaling cascades.
PI3K/Akt and ERK1/2 Signaling in Cancer
A structurally similar compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[11]
References
- 1. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa. | Semantic Scholar [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel drug isolated from mistletoe (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one for potential treatment of various cancers: synthesis, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 12. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: An In-depth Technical Guide on its Putative Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in plants such as Curcuma longa and Alpinia galanga.[1][2][3][4][5] As a member of the diarylheptanoid class, a group of compounds known for their diverse pharmacological activities, this compound is noted for its potential anti-tumor properties.[1][6] However, it is crucial to note that detailed mechanistic studies specifically elucidating the molecular pathways through which this particular compound exerts its effects are not yet extensively available in the scientific literature.[6]
This technical guide aims to provide a comprehensive overview of the putative mechanism of action of this compound. Due to the limited specific data on this compound, this guide will draw upon the established mechanisms of structurally similar and more extensively studied diarylheptanoids to infer its potential biological activities and signaling pathway interactions. The information presented herein is intended to serve as a foundation for future research and drug development endeavors.
Putative Therapeutic Activities and Mechanisms of Action
Based on the broader family of diarylheptanoids, this compound is likely to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. The underlying mechanisms are thought to involve the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity
A plausible mechanism for the anti-inflammatory effects of this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Structurally related diarylheptanoids have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[7] This suppression is often achieved by inhibiting the activation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs) like p44/42.[7]
Antioxidant Properties
The phenolic hydroxyl groups present in the structure of this compound suggest a potential for antioxidant activity.[6] Phenolic compounds are known to act as free radical scavengers, which can help to mitigate cellular damage caused by oxidative stress.[6] This antioxidant capacity may contribute to its neuroprotective effects, as observed with other diarylheptanoids that reduce reactive oxygen species (ROS) and inhibit the generation of malondialdehyde (MDA) and NO in oxidatively injured cells.[8]
Anti-Cancer and Cytotoxic Effects
The reported anti-tumor properties of this compound are likely mediated through the induction of apoptosis and the inhibition of cancer cell proliferation.[1][6] While specific studies on this compound are lacking, a structurally similar diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been demonstrated to reduce the viability of human lung cancer cells.[6][9] This effect is attributed to the induction of cell cycle arrest, promotion of ROS generation, and activation of both intrinsic and extrinsic apoptotic pathways.[9] The modulation of the PI3K/Akt and ERK1/2 signaling pathways appears to be central to these anti-cancer effects.[9]
Quantitative Data on Structurally Related Diarylheptanoids
To provide a quantitative perspective, the following table summarizes the biological activities of diarylheptanoids that are structurally related to this compound. It is important to reiterate that these values are not for the target compound itself but for its close analogs.
| Compound Name | Biological Activity | Assay System | IC50/EC50 Value | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral (HCoV-OC43) | In vitro | 0.16 µM | [5][10][11][12] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral (SARS-CoV-2) | In vitro | 0.17 ± 0.07 µM | [5][10][11][12] |
Signaling Pathways Potentially Modulated by this compound
Based on the activities of related compounds, the following signaling pathways are prime candidates for modulation by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Inhibition of this pathway by diarylheptanoids leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway.
PI3K/Akt and ERK1/2 Signaling Pathways
These interconnected pathways are crucial for cell survival, proliferation, and apoptosis. The dual modulation of these pathways by related diarylheptanoids highlights a potential mechanism for their anti-cancer effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. scienceopen.com [scienceopen.com]
- 6. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 7. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | SARS-CoV | 149732-52-5 | Invivochem [invivochem.com]
Literature review on 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
An in-depth analysis of the available scientific literature reveals a notable scarcity of specific research on 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol . While its existence as a natural product is documented, comprehensive studies detailing its biological activities, mechanisms of action, and quantitative data are largely absent. This technical guide, therefore, summarizes the currently available information on this compound and, where relevant, draws inferences from structurally related diarylheptanoids to provide a broader context for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two phenyl groups. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂O₃ | [1][2][3] |
| Molecular Weight | 298.38 g/mol | [1][2][3] |
| CAS Number | 1083195-05-4 | [1][2][3] |
| Natural Sources | Curcuma longa L. (Turmeric)[3][4], Alpinia galanga[2][5] | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][6] | |
| Stereochemistry | Contains a chiral center at the C-3 position, existing as (3R) and (3S) enantiomers.[1] |
Synthesis and Isolation
While this compound is naturally occurring, a stereoselective total synthesis of the (3R, 6E) enantiomer has been achieved.[2][6] The synthesis starts from 4-hydroxybenzaldehyde and involves key steps such as Wittig olefination, hydrolytic kinetic resolution of a racemic epoxide, and an olefin cross-metathesis reaction.[2][6]
A generalized workflow for the isolation and synthesis of such a compound is depicted below.
Biological Activity and Therapeutic Potential
Direct research into the biological effects of this compound is limited. It has been noted for its potential anti-tumor properties, though detailed mechanistic studies are not available in the reviewed literature.[1][3] To understand its potential, it is necessary to examine the activities of structurally similar diarylheptanoids.
Insights from Structurally Related Compounds
-
Antiviral Activity : A related compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has demonstrated significant antiviral activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.[1][7] It acts as a potent inhibitor of the viral nucleocapsid (N) protein, which is crucial for viral replication.[1][7][8][9] This compound exhibited EC₅₀ values of 0.16 µM and 0.17 µM against HCoV-OC43 and SARS-CoV-2, respectively.[7][8][9]
-
Anti-cancer Activity : Another related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), has shown cytotoxic activity against various cancer cell lines, including human lung cancer cells (A549 and NCI-H292).[10] This compound was found to induce cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways.[10]
-
Antioxidant and Anti-inflammatory Activity : The broader class of diarylheptanoids is known for antioxidant properties, attributed to their phenolic structures that can neutralize free radicals.[1][11] Some have also been investigated for their inhibitory effects on nitric oxide production, a key inflammatory mediator.[1]
Potential Signaling Pathways
No signaling pathways have been elucidated for this compound. However, based on the mechanisms of related compounds, we can hypothesize potential pathways that could be investigated. For instance, the anti-cancer effects of EB30 are mediated through the suppression of the PI3K/Akt pathway and activation of the ERK1/2 pathway.[10]
Below is a hypothetical signaling pathway diagram illustrating how a diarylheptanoid might induce apoptosis in cancer cells, based on the action of related compounds.
Experimental Protocols: A General Approach
Detailed experimental protocols for this compound are not published. Below is a generalized workflow for evaluating the anti-cancer and antiviral potential of a novel diarylheptanoid.
In Vitro Anti-Cancer Assay Workflow
-
Cell Culture : Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media and conditions.
-
Cytotoxicity Assay (MTT/XTT) : Treat cells with varying concentrations of the compound for 24-72 hours to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Apoptosis Assay (Annexin V/PI Staining) : Use flow cytometry to quantify apoptotic and necrotic cells after treatment with the compound at its IC₅₀ concentration.
-
Western Blot Analysis : Analyze the expression levels of key proteins in relevant signaling pathways (e.g., Akt, p-Akt, ERK, p-ERK, caspases) to elucidate the mechanism of action.
Future Directions and Conclusion
Future research should focus on:
-
Comprehensive Biological Screening : Evaluating its activity across a range of assays, including anti-inflammatory, antioxidant, anti-cancer, and antiviral models.
-
Mechanism of Action Studies : Identifying specific molecular targets and elucidating the signaling pathways it modulates.
-
Stereospecific Activity : Investigating whether the (3R) and (3S) enantiomers exhibit different biological activities, which is common for chiral molecules.[1]
-
In Vivo Studies : Assessing its efficacy, pharmacokinetics, and safety in preclinical animal models.
References
- 1. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 2. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound CAS#: 1083195-05-4 [amp.chemicalbook.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
Unveiling a Bioactive Diarylheptanoid: A Technical Guide to 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol from Alpinia galanga
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Alpinia galanga, a member of the Zingiberaceae family, is a perennial herb with a long history of use in traditional medicine across Asia.[1] Its rhizomes are a rich source of various bioactive phytochemicals, including flavonoids, essential oils, and a prominent class of compounds known as diarylheptanoids.[2] Among these, 1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol has garnered scientific interest for its potential pharmacological activities. This guide focuses on the technical aspects of this specific diarylheptanoid, from its natural sourcing to its potential mechanisms of action.
Discovery and Isolation from Alpinia galanga
While this compound is recognized as a natural product within Alpinia galanga,[1][3] detailed discovery information is sparse. Its identification is part of the broader phytochemical investigation of Alpinia species. The isolation of diarylheptanoids from Alpinia galanga and the closely related Alpinia officinarum typically involves a multi-step process of extraction and chromatography.
General Experimental Protocol for Isolation
The following protocol is a generalized procedure based on established methods for the isolation of diarylheptanoids from Alpinia rhizomes.
2.1.1. Extraction
-
Preparation of Plant Material: Freshly collected rhizomes of Alpinia galanga are washed, shade-dried, and pulverized into a coarse powder.
-
Solvent Extraction: The powdered rhizome is subjected to exhaustive extraction with methanol at room temperature. The extraction is typically carried out in multiple batches to ensure maximum yield.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Fractionation
The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Each solvent fraction is collected and concentrated to dryness. Diarylheptanoids are typically enriched in the ethyl acetate fraction.
2.1.3. Chromatographic Purification
The enriched fraction is further purified using a combination of chromatographic techniques.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TTC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled, concentrated, and subjected to preparative HPLC for final purification to yield this compound.
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of this compound.
Physicochemical and Spectroscopic Data
While this guide focuses on the compound as isolated from Alpinia galanga, specific, published spectroscopic data from this source is not currently available. The data presented below is based on general chemical information for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₂O₃ |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 1083195-05-4 |
| Appearance | Reported as a solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] |
Note on Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, and mass spectrometry data are crucial for the unambiguous identification of a natural product. Researchers isolating this compound from Alpinia galanga are encouraged to perform and publish these analyses to contribute to the body of scientific knowledge.
Biological Activity and Potential Signaling Pathways
Diarylheptanoids from Alpinia species have been reported to possess a range of biological activities, including anticancer and neuroprotective effects.[2] While the specific mechanisms of this compound are not yet fully elucidated, studies on structurally similar compounds provide valuable insights into its potential modes of action.
Anticancer Activity
A structurally related diarylheptanoid, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in human lung cancer cells.[4] The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Putative Anticancer Signaling Pathway
The anticancer effect is thought to be mediated through the dual action of suppressing the pro-survival PI3K/Akt pathway and activating the pro-apoptotic ERK1/2 pathway.
Caption: Putative anticancer signaling pathway of this compound.
Neuroprotective Activity
Diarylheptanoids from Alpinia officinarum have demonstrated neuroprotective effects. The activation of the AKT/mTOR signaling pathway has been implicated in the amelioration of neuronal apoptosis.
Potential Neuroprotective Signaling Pathway
It is hypothesized that this compound may exert neuroprotective effects by activating the AKT/mTOR pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.
Caption: Potential neuroprotective signaling pathway of this compound.
Future Directions
The study of this compound from Alpinia galanga presents several avenues for future research. A primary focus should be on the definitive isolation and complete spectroscopic characterization of this compound from its natural source. Further in-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by this diarylheptanoid in various disease models. Investigating its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential development as a therapeutic agent.
Conclusion
This compound is a promising bioactive diarylheptanoid from Alpinia galanga. While further research is needed to fully characterize its properties and mechanisms of action, the existing evidence for related compounds suggests its potential as a lead for the development of novel anticancer and neuroprotective drugs. This technical guide provides a foundational framework for researchers to advance the scientific understanding of this intriguing natural product.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: Physicochemical Properties, Experimental Protocols, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in various plant species, including Curcuma longa (turmeric) and Alpinia galanga. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Physicochemical Properties
This compound possesses a unique chemical structure that contributes to its biological activities. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₃ | [1][2] |
| Molecular Weight | 298.38 g/mol | [1][2] |
| CAS Number | 1083195-05-4 | [3] |
| Appearance | Solid (predicted) | [4] |
| Boiling Point (Predicted) | 539.5 ± 45.0 °C | [3] |
| Melting Point | Not experimentally determined for this specific compound. A related compound, (-)-(E)-1-(4-Hydroxyphenyl)-7-phenyl-6-hepten-3-ol, has a melting point of 94 - 95 °C. | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [5] |
| pKa | Not experimentally determined. | |
| Purity | Typically available at ≥95% purity for research purposes. | [3] |
Experimental Protocols
Stereoselective Total Synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
A stereoselective total synthesis for the (3R,6E)-enantiomer of this compound has been developed, starting from 4-hydroxybenzaldehyde.[6] The key steps in this synthesis involve:
-
Wittig Olefination: To construct the carbon-carbon double bond.
-
Hydrolytic Kinetic Resolution: Of a racemic epoxide to establish the stereocenter at the C-3 position.
-
Olefin Cross-Metathesis: To complete the heptane chain.
A generalized workflow for this synthetic approach is depicted below.
Isolation from Natural Sources
This compound can be isolated from the rhizomes of Curcuma longa and other plants of the Zingiberaceae family.[1] A general protocol for its isolation is as follows:
-
Extraction: The dried and powdered rhizomes are extracted with a suitable organic solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Purification: The fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Analytical Methods
The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.
Biological Activities and Signaling Pathways
This compound belongs to the class of diarylheptanoids, which are known to exhibit a range of biological activities.
Anti-inflammatory Activity
Diarylheptanoids, as a class, have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. While the specific effects of this compound are still under investigation, related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[7] This inhibition is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-tumor Activity
Studies have indicated that this compound possesses anti-tumor properties.[3] While the precise mechanisms are not fully elucidated for this specific compound, other diarylheptanoids have been shown to exert their anti-cancer effects through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Future Directions
While this compound shows promise as a bioactive compound, further research is needed to fully understand its therapeutic potential. Key areas for future investigation include:
-
Determination of precise physicochemical properties: Experimental determination of the melting point and pKa will provide a more complete profile of the compound.
-
Elucidation of specific molecular targets: Identifying the direct protein targets of this compound will clarify its mechanisms of action.
-
In vivo efficacy and safety studies: Preclinical studies in animal models are necessary to evaluate its therapeutic efficacy and safety profile for various diseases.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to optimize its biological activity and drug-like properties.
Conclusion
This compound is a diarylheptanoid with significant potential for drug development, particularly in the areas of anti-inflammatory and anti-tumor therapies. This technical guide has summarized the current knowledge of its physicochemical properties, provided an overview of its synthesis and analysis, and discussed its potential biological activities and underlying signaling pathways. It is hoped that this compilation of information will facilitate further research and development of this promising natural product.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 4. (-)-(E)-1-(4-Hydroxyphenyl)-7-phenyl-6-hepten-3-ol | C19H22O2 | CID 10039429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. forskning.ruc.dk [forskning.ruc.dk]
In-Depth Technical Guide: 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
CAS Number: 1083195-05-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in the rhizomes of several plant species, including Alpinia galanga and Curcuma longa.[1][2][3] Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, synthesis, and biological activities. While research on this specific compound is emerging, this guide also draws upon data from structurally related diarylheptanoids to provide a broader context for its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound possesses a core structure of two phenyl rings linked by a seven-carbon chain. The presence of hydroxyl groups on the phenyl rings and the aliphatic chain contributes to its chemical reactivity and potential for biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₃ | [2] |
| Molecular Weight | 298.38 g/mol | [2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |
| Storage | Desiccate at -20°C | [1] |
Synthesis
The stereoselective total synthesis of the (3R,6E)-enantiomer of this compound has been accomplished, providing a methodology for obtaining this compound for research purposes.[1][3]
Experimental Protocol: Stereoselective Synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
This protocol is based on the reported synthesis and may require optimization.
Materials:
-
4-Hydroxybenzaldehyde
-
Reagents for Wittig olefination
-
Reagents for hydrolytic kinetic resolution of a racemic epoxide
-
Reagents for olefin cross-metathesis
Methodology:
-
Starting Material Preparation: The synthesis commences with the commercially available 4-hydroxybenzaldehyde.
-
Wittig Olefination: A Wittig reaction is employed to introduce a portion of the heptene chain.
-
Epoxidation and Hydrolytic Kinetic Resolution: The resulting olefin is converted to a racemic epoxide, which is then resolved using hydrolytic kinetic resolution to yield the desired enantiomerically enriched epoxide.
-
Olefin Cross-Metathesis: The final step involves an olefin cross-metathesis reaction to couple the epoxide-derived fragment with another building block to complete the diarylheptanoid backbone.
-
Purification: The final product is purified using standard chromatographic techniques.
A detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods can be found in the primary literature describing the synthesis.[1][3]
Biological Activities and Mechanism of Action
Preliminary studies suggest that this compound exhibits anti-tumor and anti-inflammatory properties. However, a significant portion of the detailed mechanistic and quantitative data comes from studies on structurally similar diarylheptanoids.
Anti-Tumor Activity
Research has indicated that this compound possesses anti-tumor properties.[2][4] A study on the herbal pair Curcumae Rhizoma-Sparganii Rhizoma identified this compound (referred to as M32) as one of the linear-diarylheptanoids contributing to the anti-tumor effects.[2] However, specific quantitative data, such as IC50 values for this particular compound against various cancer cell lines, are not yet available in the public domain.
A structurally related compound, (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK), has demonstrated significant cytotoxic activity against several cancer cell lines.[3]
| Cell Line | IC50 (μM) for DHDK |
| MCF-7 (Breast Cancer) | 2.83 ± 0.21 |
| A549 (Lung Cancer) | 3.15 ± 0.18 |
| HCT116 (Colon Cancer) | 4.27 ± 0.33 |
| K562 (Leukemia) | 5.61 ± 0.42 |
This data is for a structurally related compound and should be interpreted with caution for this compound.
Putative Anti-Tumor Signaling Pathway
Based on studies of related diarylheptanoids, a potential mechanism of anti-tumor activity could involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. The diagram below illustrates a hypothetical signaling pathway.
Caption: Putative anti-tumor signaling pathway.
Anti-Inflammatory Activity
The enantiomers of this compound, (3S)- and (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, have been evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophages.[4] Nitric oxide is a key mediator in the inflammatory process. While the study demonstrated the anti-inflammatory potential of these enantiomers, the specific activity of the racemic this compound was not detailed.[4]
Experimental Protocol: Nitric Oxide Inhibition Assay
This is a general protocol and may require optimization for specific experimental conditions.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Reagents:
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium and supplements
-
This compound
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media until they reach the desired confluence.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS to induce nitric oxide production.
-
Nitrite Measurement: After an incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (control) cells.
Workflow for Nitric Oxide Inhibition Assay
Caption: Experimental workflow for NO inhibition.
Future Directions
The current body of research provides a promising, yet incomplete, picture of the therapeutic potential of this compound. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 and EC50 values of the pure compound in a variety of cancer cell lines and in anti-inflammatory assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this diarylheptanoid.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and pharmacokinetic profile of the compound in animal models of cancer and inflammation.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features for optimal activity and to develop more potent derivatives.
Conclusion
This compound is a natural product with demonstrated potential for anti-tumor and anti-inflammatory activities. While further research is required to fully characterize its pharmacological profile and mechanism of action, the available data, along with that of structurally related compounds, suggests that it is a valuable lead compound for drug discovery efforts. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising diarylheptanoid.
References
- 1. Inhibitory effect of diarylheptanoids on nitric oxide production in activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 3. Diarylheptanoids of Curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids from Curcuma kwangsiensis and their inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in plants such as Curcuma longa (turmeric) and Alpinia galanga.[1][2][3][4][5][6][7] While research on this specific compound is emerging, its structural similarity to other well-studied diarylheptanoids suggests a range of potential therapeutic applications. This technical guide synthesizes the current understanding of this compound and its close analogs, focusing on potential therapeutic targets, associated signaling pathways, and relevant experimental methodologies. The information presented aims to provide a foundation for future research and drug development efforts centered on this class of compounds.
Core Compound Profile
| Compound Name | This compound |
| Synonyms | Compound M32 |
| CAS Number | 1083195-05-4 |
| Molecular Formula | C19H22O3 |
| Molecular Weight | 298.38 g/mol |
| Natural Sources | Curcuma longa L., Alpinia galanga |
| Reported Activities (Direct & Inferred) | Anti-tumor, Antiviral, Anti-inflammatory |
Potential Therapeutic Targets and Mechanisms of Action
Based on studies of this compound and its structural analogs, several key therapeutic targets and signaling pathways have been implicated.
Antiviral Activity: Targeting the SARS-CoV-2 Nucleocapsid (N) Protein
A structurally related compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , has demonstrated potent antiviral activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.[8][9] The primary mechanism of action is the inhibition of the viral nucleocapsid (N) protein, which is crucial for viral replication and transcription.[8][9] It is hypothesized that the compound binds to the N-terminal domain (NTD) of the N protein, thereby obstructing its interaction with viral RNA.[8]
Quantitative Data for 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one:
| Virus | Assay | Metric | Value | Reference |
| HCoV-OC43 | Antiviral Activity | EC50 | 0.16 µM | [9] |
| SARS-CoV-2 | Antiviral Activity | EC50 | 0.17 µM | [9] |
Signaling Pathway Diagram:
Caption: Inhibition of SARS-CoV-2 replication by targeting the N protein.
Anti-Cancer Activity: Modulation of PI3K/Akt and ERK1/2 Signaling Pathways
Studies on the analog 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (DHDK) have revealed significant anti-tumor activity, particularly against breast and lung cancer cell lines.[10] This compound has been shown to induce cancer cell apoptosis by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.
Quantitative Data for (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK):
| Cell Line | Assay | Metric | Value | Reference |
| Various Cancer Cell Lines | Cytotoxicity | - | Potent anticancer agent | [10] |
| In vivo (Xenograft) | Tumor Inhibition | % | 47.85% (40 mg/kg) | [10] |
| In vivo (Xenograft) | Tumor Inhibition | % | 35.22% (20 mg/kg) | [10] |
| In vivo (Xenograft) | Tumor Inhibition | % | 28.44% (10 mg/kg) | [10] |
Signaling Pathway Diagram:
Caption: Modulation of PI3K/Akt and ERK1/2 pathways in cancer cells.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
The diarylheptanoid (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[1] This suggests a potential role in modulating inflammatory responses, as NO is a key mediator of inflammation.
Quantitative Data for (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one:
| Cell Line | Assay | Metric | Value | Reference |
| Macrophages | NO Production Inhibition | IC50 | 8.93 µM | [1] |
Experimental Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from studies on structurally similar diarylheptanoids. These can serve as a starting point for investigating the biological activities of this compound.
In Vitro Antiviral Assay (SARS-CoV-2)
-
Cell Line: Vero E6 cells.
-
Methodology:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate for 48-72 hours.
-
Assess viral-induced cytopathic effect (CPE) or quantify viral RNA using RT-qPCR.
-
Calculate the EC50 value, the concentration at which 50% of the viral replication is inhibited.
-
-
Reference: Adapted from methodologies for antiviral screening.[2][3][11]
Cell Viability and Apoptosis Assay (Anti-Cancer)
-
Cell Lines: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Methodology for Cell Viability (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
-
Methodology for Apoptosis (Annexin V/PI Staining):
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Nitric Oxide (NO) Production Assay (Anti-Inflammatory)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Plate RAW 264.7 cells in 96-well plates and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to LPS-stimulated, untreated cells and determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising natural product scaffold for drug discovery. Based on the activities of its close structural analogs, its potential therapeutic applications span antiviral, anti-cancer, and anti-inflammatory domains. Future research should focus on:
-
Direct Biological Evaluation: Conducting in-depth in vitro and in vivo studies to confirm the predicted biological activities of this compound and determine its specific IC50 and EC50 values.
-
Target Identification and Validation: Employing techniques such as affinity chromatography, mass spectrometry, and molecular docking to identify and validate the direct molecular targets of the compound.
-
Mechanism of Action Studies: Elucidating the detailed signaling pathways modulated by this compound in various disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the compound to optimize its potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the current knowledge and a roadmap for future investigations into the therapeutic potential of this compound.
References
- 1. 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one | 1251830-57-5 [amp.chemicalbook.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel drug isolated from mistletoe (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one for potential treatment of various cancers: synthesis, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Total Synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective total synthesis of the naturally occurring bioactive diarylheptanoid, (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol. This compound, isolated from the rhizomes of Curcuma kwangsiensis, has demonstrated significant inhibitory effects on nitric oxide production, indicating its potential as an anti-inflammatory agent. The synthesis is versatile, offering two distinct and efficient approaches starting from the readily available 4-hydroxybenzaldehyde. The key transformations involve a Wittig olefination, a hydrolytic kinetic resolution of a racemic epoxide, and an olefin cross-metathesis reaction. These protocols are designed to be reproducible and scalable for applications in medicinal chemistry and drug development.
Introduction
Diarylheptanoids are a class of natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific stereochemistry of these molecules is often crucial for their bioactivity. (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a promising diarylheptanoid whose therapeutic potential warrants further investigation. The stereoselective total synthesis is essential for obtaining enantiomerically pure material for detailed biological evaluation and the development of novel analogs. This protocol outlines two successful synthetic routes, providing the scientific community with the necessary tools to access this valuable compound.
Synthetic Strategy
Two retrosynthetic approaches have been devised for the synthesis of the target molecule 1 .
Approach A involves the coupling of two key fragments: the chiral allylic alcohol 2 and the aromatic alkene 3 . The chirality in 2 is introduced via a hydrolytic kinetic resolution of the corresponding racemic epoxide 4 .
Approach B utilizes a Wittig reaction between the chiral aldehyde 7 and the phosphonium ylide 8 . The aldehyde 7 is derived from the chiral allylic alcohol 2 , which is obtained from 4-hydroxybenzaldehyde.
The following sections provide detailed experimental protocols for the synthesis of key intermediates and the final product.
Experimental Protocols
Protection of 4-Hydroxybenzaldehyde
To a solution of 4-hydroxybenzaldehyde in dry dichloromethane (CH2Cl2), add imidazole and tert-butyldimethylsilyl chloride (TBSCl). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-(tert-butyldimethylsilyloxy)benzaldehyde.
| Reagent | Molar Equiv. |
| 4-Hydroxybenzaldehyde | 1.0 |
| Imidazole | 2.5 |
| TBSCl | 1.2 |
| CH2Cl2 | - |
Synthesis of Racemic Allylic Alcohol
To a solution of vinylmagnesium bromide in tetrahydrofuran (THF) at 0 °C, add a solution of 4-(tert-butyldimethylsilyloxy)benzaldehyde in THF dropwise. The reaction mixture is stirred at the same temperature for 1-2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield racemic 1-(4-(tert-butyldimethylsilyloxy)phenyl)prop-2-en-1-ol.
| Reagent | Molar Equiv. |
| 4-(tert-butyldimethylsilyloxy)benzaldehyde | 1.0 |
| Vinylmagnesium bromide (1 M in THF) | 1.2 |
| THF | - |
Hydrolytic Kinetic Resolution of Racemic Allylic Alcohol
The racemic allylic alcohol is first converted to the corresponding epoxide. To a solution of the racemic alcohol and vanadyl acetylacetonate in CH2Cl2 at 0 °C, add tert-butyl hydroperoxide (TBHP) dropwise. The mixture is stirred at room temperature until the reaction is complete. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried, and concentrated to give the racemic epoxide.
For the kinetic resolution, the racemic epoxide is dissolved in a suitable solvent, and a chiral (salen)Co(III) catalyst is added, followed by the slow addition of water. The reaction is stirred at room temperature and monitored for conversion. The reaction is stopped at approximately 50% conversion. The mixture is then purified by column chromatography to separate the unreacted, enantiomerically enriched (R)-epoxide from the diol product. The (R)-epoxide is then reduced to the desired (R)-allylic alcohol 2 .
| Reagent | Molar Equiv. |
| Racemic Epoxide | 1.0 |
| Chiral (salen)Co(III) catalyst | 0.005-0.02 |
| Water | 0.5-0.6 |
Olefin Cross-Metathesis (Approach A)
To a solution of the chiral allylic alcohol 2 and 4-allylphenol (protected as its TBS ether) in dry CH2Cl2, add Grubbs' second-generation catalyst. The reaction mixture is stirred under an argon atmosphere at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the protected diarylheptanoid.
| Reagent | Molar Equiv. |
| (R)-Allylic Alcohol 2 | 1.0 |
| Protected 4-allylphenol | 1.2 |
| Grubbs' II Catalyst | 0.01-0.05 |
| CH2Cl2 | - |
Deprotection
To a solution of the silyl-protected diarylheptanoid in THF, add tetrabutylammonium fluoride (TBAF, 1M in THF). The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent is evaporated, and the residue is purified by column chromatography to afford the final product, (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol 1 .
| Reagent | Molar Equiv. |
| Protected Diarylheptanoid | 1.0 |
| TBAF (1 M in THF) | 2.5 |
| THF | - |
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Product | Yield (%) |
| Protection | 4-(tert-butyldimethylsilyloxy)benzaldehyde | >95 |
| Grignard Reaction | Racemic Allylic Alcohol | 85-90 |
| Epoxidation | Racemic Epoxide | ~90 |
| Kinetic Resolution | (R)-Allylic Alcohol 2 | 40-45 (from racemate) |
| Cross-Metathesis | Protected Diarylheptanoid | 70-80 |
| Deprotection | (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol (1) | >90 |
Table 2: Spectroscopic Data for (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol (1)
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.08 (d, J = 8.4 Hz, 2H), 7.02 (d, J = 8.4 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 6.35 (d, J = 15.8 Hz, 1H), 6.08 (dt, J = 15.8, 6.8 Hz, 1H), 4.05 (m, 1H), 2.75 (m, 2H), 2.45 (m, 2H), 1.80 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 154.2, 154.0, 133.5, 130.8, 130.2, 129.8, 129.6, 127.5, 115.4, 115.3, 71.5, 38.6, 31.8, 29.5. |
| Mass Spectrum (ESI-MS) m/z | 299 [M+H]⁺ |
| Optical Rotation [α]D | -15.2 (c 0.5, MeOH) |
Visualizations
Synthetic Workflow (Approach A)
Caption: Synthetic workflow for Approach A.
Logical Relationship of Key Reactions
Caption: Logical flow of key reaction types.
Conclusion
The stereoselective total synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol has been successfully established through two distinct and efficient routes. The detailed protocols and compiled data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. These synthetic strategies allow for the reliable production of the enantiomerically pure target compound, facilitating further biological studies and the exploration of its therapeutic potential. The modularity of the synthesis also opens avenues for the creation of novel analogs for structure-activity relationship studies.
Application Notes and Protocols for the Extraction of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol from Curcuma longa
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid, a class of natural phenolic compounds found in the rhizomes of Curcuma longa (turmeric).[1] Diarylheptanoids, including curcumin and related compounds, are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anti-tumor properties.[2] This document provides a detailed protocol for the extraction and isolation of this compound from Curcuma longa, based on established methods for the separation of diarylheptanoids. Additionally, it outlines a potential signaling pathway through which this compound may exert its anti-cancer effects, based on studies of structurally similar molecules.
Data Presentation
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Yield (%) | Reference |
| Soxhlet Extraction | Ethanol | Boiling point of solvent | 3 | 10.27 | [3] |
| Maceration | Ethanol | Room Temperature | 48 | 7.62 | |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | Not specified | Not specified | 6.83 | [3] |
| Supercritical Fluid Extraction (SFE) | CO2 | 40-60 | Not specified | 8.67 | [3] |
Experimental Protocols
The following protocol describes a general procedure for the extraction and isolation of diarylheptanoids from Curcuma longa, which can be adapted for the specific isolation of this compound.
Preparation of Plant Material
-
Obtain fresh rhizomes of Curcuma longa.
-
Wash the rhizomes thoroughly with distilled water to remove any soil and debris.
-
Cut the rhizomes into thin slices and air-dry them in the shade for several days until they are brittle.
-
Grind the dried rhizome slices into a coarse powder using a mechanical grinder.
Extraction
-
Soxhlet Extraction:
-
Place approximately 100 g of the dried Curcuma longa powder into a cellulose thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 500 mL of methanol to the round-bottom flask.
-
Heat the methanol to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool down.
-
-
Maceration:
-
Place 100 g of the dried Curcuma longa powder in a large Erlenmeyer flask.
-
Add 1 L of methanol to the flask.
-
Seal the flask and keep it on a shaker at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process with the residue two more times to ensure complete extraction.
-
Concentration
-
Combine the methanolic extracts obtained from either method.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous, dark orange residue.
Fractionation and Isolation
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
-
The diarylheptanoids are expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of 20-25 mL.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC plates coated with silica gel GF254.
-
Use a mobile phase of chloroform:methanol (e.g., 95:5 or 90:10 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
-
Purification:
-
Combine the fractions showing similar TLC profiles, which are indicative of the presence of the target compound.
-
Further purify the combined fractions using preparative TLC or repeated column chromatography with a finer grade of silica gel and a more refined solvent system to isolate this compound.
-
The final purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-water).
-
Structure Elucidation
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Hypothesized Signaling Pathway
Based on the known anti-tumor activity of this compound and the mechanisms elucidated for structurally similar diarylheptanoids, a potential signaling pathway involved in its anticancer effect is proposed below.[2] A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[4]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 3. The Extraction Process, Separation, and Identification of Curcuminoids from Turmeric Curcuma longa | MDPI [mdpi.com]
- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol using HPLC-UV
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid found in plants of the ginger family (Zingiberaceae), such as Alpinia galanga and Curcuma longa.[1][2][3] This class of compounds has garnered significant interest from researchers due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[4] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug development. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is employed as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water provides efficient separation. The compound is detected by a UV detector at a wavelength where the phenolic chromophores exhibit maximum absorbance, typically around 280 nm. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, water, and acetic acid.
-
Reference standard of this compound (purity ≥95%).
2. Chromatographic Conditions
Based on methods for analogous compounds, the following starting conditions are proposed:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 1% aqueous acetic acid (v/v) |
| Gradient | Isocratic elution with 48:52 (Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm |
| Run Time | Approximately 25 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Solid Samples (e.g., plant material, extracts):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the compound using a suitable solvent such as methanol or ethanol, potentially with the aid of ultrasonication or microwave-assisted extraction.[6]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., plasma):
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
5. Method Validation
For quantitative analysis, the method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The coefficient of determination (R²) should be close to 1.0000.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on samples spiked with known amounts of the analyte. Recoveries are expected to be in the range of 96-104%.[6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day assays. RSD values should be less than 2% for intra-day and less than 5% for inter-day precision.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Quantitative Data Summary (Based on Analogous Compounds)
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on published data for similar compounds like[7]-gingerol.[6][7]
| Parameter | Expected Value |
| Retention Time | To be determined experimentally |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (Recovery) | 96.7 - 103.2% |
| Precision (Intra-day RSD) | < 2% |
| Precision (Inter-day RSD) | < 5% |
| LOD (µg/mL) | ~ 0.5 |
| LOQ (µg/mL) | ~ 0.8 |
Visualizations
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Logical flow of HPLC-UV method validation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound CAS#: 1083195-05-4 [amp.chemicalbook.com]
- 4. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 5. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. "Simple HPLC method for the analysis of [6]-gingerol produced by multip" by Ernest Jay V. Cafino, Marcelina B. Lirazan et al. [ukdr.uplb.edu.ph]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Spectroscopic Analysis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid, a class of natural products known for a variety of biological activities.[1] Found in plants like Curcuma kwangsiensis, this compound and its analogs are of interest for their potential anti-inflammatory and anti-tumor properties.[1] This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. Due to the limited availability of public experimental spectral data for this specific molecule, this application note presents predicted data based on its chemical structure and established values for similar compounds, alongside standardized protocols for data acquisition.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₂O₃ |
| Molecular Weight | 298.38 g/mol [2] |
| CAS Number | 1083195-05-4[1][2] |
| Chemical Structure | (See Figure 1) |
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the analysis of its chemical structure and comparison with related diarylheptanoids.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.05 | d, J=8.5 Hz | 2H | Ar-H |
| 6.98 | d, J=8.5 Hz | 2H | Ar-H |
| 6.75 | d, J=8.5 Hz | 2H | Ar-H |
| 6.70 | d, J=8.5 Hz | 2H | Ar-H |
| 6.30 | d, J=15.8 Hz | 1H | H-7 |
| 6.05 | dt, J=15.8, 6.9 Hz | 1H | H-6 |
| 4.90 | s (br) | 2H | Ar-OH |
| 3.80 | m | 1H | H-3 |
| 2.75 | t, J=7.6 Hz | 2H | H-1 |
| 2.20 | q, J=6.9 Hz | 2H | H-5 |
| 1.80 | m | 2H | H-2 |
| 1.65 | m | 2H | H-4 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 155.0 | Ar-C (C-OH) |
| 154.5 | Ar-C (C-OH) |
| 133.5 | Ar-C |
| 132.0 | Ar-C |
| 130.0 | C-7 |
| 129.8 | Ar-CH |
| 129.5 | Ar-CH |
| 128.0 | C-6 |
| 115.5 | Ar-CH |
| 115.2 | Ar-CH |
| 71.5 | C-3 |
| 38.0 | C-5 |
| 31.5 | C-1 |
| 29.5 | C-2 |
| 25.0 | C-4 |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 299.1642 | [M+H]⁺ |
| 321.1461 | [M+Na]⁺ |
| 281.1536 | [M-H]⁻ |
| 282.1620 | [M] |
Experimental Protocols
The following are standard protocols for obtaining high-quality NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. Instrumentation and Parameters
-
Instrument: 500 MHz NMR Spectrometer
-
Nuclei: ¹H, ¹³C
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
3.1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze peak multiplicities and coupling constants.
Mass Spectrometry (MS)
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
3.2.2. Instrumentation and Parameters
-
Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ESI.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV for fragmentation analysis.
3.2.3. Data Analysis
-
Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Calculate the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
Visualized Workflows and Structures
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Plausible ESI-MS/MS fragmentation of the parent ion.
References
Application of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol in Cancer Cell Lines: Application Notes and Protocols
Disclaimer: Direct experimental data on the application of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol in cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar diarylheptanoids, such as 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one and 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one. These compounds share a common diarylheptanoid scaffold and have demonstrated anti-tumor properties.[1] The information provided herein serves as a guide for researchers to design and conduct experiments with this compound.
Introduction
This compound is a diarylheptanoid, a class of natural products that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Structurally related compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of key cellular signaling pathways. This document provides a summary of the potential applications of this compound in cancer research, along with detailed protocols for its investigation.
Postulated Mechanism of Action
Based on the evidence from structurally similar diarylheptanoids, this compound is hypothesized to exert its anti-cancer effects through the following mechanisms:
-
Induction of Apoptosis: May trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Potential to halt the cell cycle at specific checkpoints, thereby inhibiting tumor cell proliferation.
-
Modulation of Signaling Pathways: Likely to interfere with pro-survival signaling pathways such as PI3K/Akt and activate stress-related pathways like the p38 MAPK and ERK1/2 pathways.[2][3]
-
Inhibition of Autophagy: May suppress the autophagic process, which can sometimes promote cancer cell survival, leading to apoptosis.[4]
Data Presentation
The following tables summarize the reported anti-cancer activities of structurally similar diarylheptanoids in various cancer cell lines.
Table 1: Cytotoxic Activity of Structurally Similar Diarylheptanoids
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | A549 (Lung) | MTT Assay | ~20 | [2] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | NCI-H292 (Lung) | MTT Assay | ~15 | [2] |
| 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one | A549 (Lung) | Cell Viability | ~25 | [4] |
| 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one | NCI-H460 (Lung) | Cell Viability | ~30 | [4] |
Table 2: Effects of Structurally Similar Diarylheptanoids on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Effect | Method | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | A549 (Lung) | Increased apoptosis, G2/M arrest | Flow Cytometry, Western Blot | [2] |
| 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one | A549 (Lung) | Increased apoptosis, G2/M arrest | Flow Cytometry, Western Blot | [4] |
Mandatory Visualizations
Caption: Postulated signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating the anti-cancer effects of the compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-p38, anti-p-p38, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 2. 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one from Betula platyphylla induces apoptosis by suppressing autophagy flux and activating the p38 pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in several plant species, including Curcuma longa (turmeric) and Alpinia galanga.[1][2][3] Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[2][4] While research on this specific compound is emerging, the broader class of diarylheptanoids has demonstrated potent anti-inflammatory properties, suggesting that this compound holds promise as a novel anti-inflammatory agent.
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory potential of this compound. The information is intended to guide researchers in the systematic evaluation of this compound, from initial in vitro screening to more complex in vivo studies.
Mechanism of Action
The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the precise mechanisms of this compound are yet to be fully elucidated, studies on related diarylheptanoids suggest that it may exert its effects through the following pathways:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5][6][7][8] Many diarylheptanoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][6]
-
Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs) are another critical set of signaling molecules that regulate inflammation. Some diarylheptanoids have been observed to interfere with MAPK signaling pathways, further contributing to their anti-inflammatory effects.
-
Reduction of Pro-inflammatory Mediators: By targeting these signaling pathways, diarylheptanoids can effectively reduce the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[5][6] A study on various diarylheptanoids from Curcuma kwangsiensis investigated their inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages, although the specific activity of this compound was not detailed.[9]
Data Presentation
While specific quantitative data for the anti-inflammatory activity of this compound is not yet widely available, the following tables provide a representative summary of the kind of data that can be generated and presented. The values are based on studies of structurally related diarylheptanoids and should be considered as examples.
Table 1: In Vitro Anti-inflammatory Activity of Representative Diarylheptanoids
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ (µM) - Representative | Reference Compound | IC₅₀ (µM) - Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | 9.2 - 19.3 | Dexamethasone | ~5 |
| TNF-α Production | RAW 264.7 | LPS | TNF-α | 22.3 - 23.7 | Dexamethasone | ~2 |
| NF-κB Activation | RAW 264.7 | LPS | Luciferase Reporter | 9.2 - 9.9 | BAY 11-7082 | ~1 |
Note: The IC₅₀ values are representative of active diarylheptanoids as reported in the literature and are intended for illustrative purposes.[5][6]
Table 2: In Vivo Anti-inflammatory Activity of Representative Diarylheptanoids
| Animal Model | Parameter | Dose (mg/kg) - Representative | % Inhibition - Representative | Reference Compound | Dose (mg/kg) - Reference | % Inhibition - Reference |
| Carrageenan-induced Paw Edema | Paw Volume | 50 - 100 | 40 - 60% | Indomethacin | 10 | ~70% |
| EPP-induced Ear Edema | Ear Weight | 1 - 5 (topical) | 50 - 70% | Oxyphenbutazone | 0.5 (topical) | ~75% |
Note: The doses and percentage inhibitions are representative of active diarylheptanoids as reported in the literature and are intended for illustrative purposes.[10][11][12]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory activity of this compound.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound on macrophages.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated to quantify nitrite concentration.
-
3. Cytokine Production Assay (ELISA)
-
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Protocol:
-
Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of this compound in vivo.
-
Protocol:
-
Acclimatize male Wistar rats (150-200 g) for one week.
-
Administer this compound orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives a standard NSAID like indomethacin.
-
After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1083195-05-4 [amp.chemicalbook.com]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoid hirsutenone prevents tumor necrosis factor-alpha-stimulated production of inflammatory mediators in human keratinocytes through NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 10. Three non-phenolic diarylheptanoids with anti-inflammatory activity from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-phenolic linear diarylheptanoids from Curcuma xanthorrhiza: a novel type of topical anti-inflammatory agents: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid, a class of naturally occurring phenolic compounds.[1] Phenolic compounds are recognized for their potential to counteract oxidative stress by neutralizing free radicals.[1] This compound has been isolated from medicinal plants such as Alpinia galanga and Curcuma longa, which have a history of use in traditional medicine. While direct quantitative data on the antioxidant activity of this compound is not extensively documented in publicly available literature, its structural similarity to other known antioxidant diarylheptanoids suggests it possesses antioxidant properties.
These application notes provide detailed protocols for a panel of common in vitro assays to determine the antioxidant capacity of this compound. The assays included are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. By employing these different methods, researchers can obtain a comprehensive profile of the antioxidant potential of this compound.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | e.g., 10 | ||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 | |||
| e.g., 250 | |||
| Positive Control (e.g., Ascorbic Acid) | e.g., 5 | ||
| e.g., 10 | |||
| e.g., 20 | |||
| e.g., 40 | |||
| e.g., 80 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg compound) |
| This compound | e.g., 10 | ||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 | |||
| e.g., 250 | |||
| Positive Control (e.g., Trolox) | e.g., 5 | ||
| e.g., 10 | |||
| e.g., 20 | |||
| e.g., 40 | |||
| e.g., 80 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II)/mg compound) |
| This compound | e.g., 10 | ||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 | |||
| e.g., 250 | |||
| Standard (FeSO₄·7H₂O) | e.g., 100 µM | ||
| e.g., 200 µM | |||
| e.g., 400 µM | |||
| e.g., 600 µM | |||
| e.g., 800 µM |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Preparation of test compound and control: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
For the negative control, add 100 µL of the test compound dilution and 100 µL of methanol (without DPPH).
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the DPPH solution without the test sample, and A_sample is the absorbance of the DPPH solution with the test sample.
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Working ABTS•+ solution:
-
Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test compound and control: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the different concentrations of the test compound or positive control.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the ABTS•+ solution without the test sample, and A_sample is the absorbance of the ABTS•+ solution with the test sample.
-
Calculation of Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of the test compound is then expressed as TEAC.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Acetate buffer (300 mM, pH 3.6)
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer, pH 3.6
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of test compound and standard: Prepare a stock solution and serial dilutions of this compound. Prepare a series of ferrous sulfate solutions (e.g., 100 to 1000 µM) in water for the standard curve.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the different concentrations of the test compound or ferrous sulfate standard.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the test sample is determined from the standard curve and is expressed as µM of Fe(II) equivalents per mg of the compound.
-
Mandatory Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Hypothesized Antioxidant Mechanism of Action.
References
Application Notes and Protocols: 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol for Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a natural diarylheptanoid found in plants of the Zingiberaceae family, such as Alpinia galanga and Curcuma longa. Diarylheptanoids from these sources have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This document provides an overview of the potential neuroprotective applications of this compound, based on studies of structurally related compounds, and offers detailed protocols for its investigation.
Neuroprotective Potential
While direct studies on this compound are limited, research on other diarylheptanoids isolated from Alpinia officinarum provides strong evidence for its neuroprotective potential. The proposed mechanisms of action are multifaceted and target key pathways involved in neuronal cell death and dysfunction.
Potential Mechanisms of Action:
-
Protection Against Ischemia/Reperfusion Injury: Structurally similar diarylheptanoids have been shown to protect neurons from oxygen-glucose deprivation and reoxygenation (OGD/R) damage, a common in vitro model for cerebral ischemia.[1] This suggests that this compound may have therapeutic potential in stroke and other ischemic brain injuries.
-
Antioxidant and Anti-inflammatory Activity: A key aspect of neurodegeneration is oxidative stress and inflammation. Diarylheptanoids have demonstrated the ability to reduce levels of reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) in neuronal cells under oxidative stress conditions.[2]
-
Anti-apoptotic Effects: The compound likely protects neurons by modulating the expression of key apoptosis-regulating proteins. This includes upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax.
-
Modulation of Pro-Survival Signaling Pathways: The neuroprotective effects of related diarylheptanoids have been linked to the activation of the PI3K/Akt/mTOR signaling pathway.[1][3] This pathway is crucial for promoting cell survival, growth, and proliferation.
Quantitative Data Summary
The following table summarizes the neuroprotective effects of various diarylheptanoids from Alpinia officinarum in different in vitro models. While this data is not specific to this compound, it provides a strong rationale for its investigation.
| Compound Class | Model System | Assay | Key Findings | Reference |
| Dimeric Diarylheptanoids | Primary cortical neurons | OGD/R | (+)-Alpinidinoid A significantly reversed the decrease in cell viability. | [1] |
| Diarylheptanoid-flavanone adducts | SH-SY5Y cells | OGD/R | Compound 2 exhibited significant neuroprotective effects. | [4] |
| Various Diarylheptanoids | H2O2-damaged SH-SY5Y cells | Cell Viability | Compounds 7, 10, 12, 20, 22, 25, 28, 33, 35, 37, and 42 showed significant neuroprotective effects. | [2] |
| Various Diarylheptanoids | Oxidative injured cells | ROS, MDA, NO | Compounds 10, 22, 25, and 33 significantly reduced ROS, MDA, and NO levels. | [2] |
| Diarylheptanoid monoterpene adducts | MPP+-induced cortical neurons | Cell Viability | (+)-Alpininoid A significantly restored cell viability at 16 μM. | [3] |
| 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | Aβ42-induced hippocampal neurons | Apoptosis, Oxidative Stress | Attenuated cell damage by suppressing apoptosis and oxidative stress via the PI3K/mTOR pathway. | [3] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and appropriate model for neuroprotective studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Pre-treat cells with the compound for a specified period (e.g., 2-4 hours) before inducing neurotoxicity.
-
Induce neurotoxicity using an appropriate agent (e.g., H2O2 for oxidative stress, glutamate for excitotoxicity, or OGD/R for ischemia).
-
2. Cell Viability Assay (MTT Assay)
This protocol is adapted from established methods for SH-SY5Y cells.[5][6][7]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with varying concentrations of this compound for 4 hours.
-
Induce neurotoxicity (e.g., with H2O2) and incubate for the desired duration.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the DCFH-DA probe.[8][9]
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed SH-SY5Y cells in a 24-well plate or a black, clear-bottom 96-well plate.
-
Treat cells with this compound and the neurotoxic agent as described above.
-
Wash the cells once with warm DMEM.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 500 µL (for 24-well) or 100 µL (for 96-well) of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.
-
4. Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)
This protocol provides a general guideline for Western blotting.[10][11]
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat as described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for Western blot analysis of Bcl-2 and Bax.
References
- 1. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Neuroprotective Effects of Alpinia officinarum Hance (Galangal): A Review [mdpi.com]
- 4. Diarylheptanoid-flavanone adducts from Alpinia officinarum and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral properties of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol and structurally related diarylheptanoids. The information compiled from recent scientific literature is intended to guide research and development efforts in the discovery of novel antiviral agents.
Introduction
Diarylheptanoids, a class of natural products predominantly found in plants of the Zingiberaceae family, such as Alpinia officinarum (lesser galangal), have demonstrated a broad spectrum of biological activities, including significant antiviral effects.[1][2][3] These compounds have been investigated for their efficacy against a range of viruses, including Respiratory Syncytial Virus (RSV), influenza virus, coronaviruses, poliovirus, measles virus, and herpes simplex virus type 1 (HSV-1).[3][4][5] The focus of these notes is on this compound and its analogues, highlighting their potential as lead compounds for antiviral drug development.
Data Presentation: Antiviral Activity of Diarylheptanoids
The antiviral efficacy of several diarylheptanoids has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings for compounds structurally related to this compound.
Table 1: In Vitro Antiviral Activity of Diarylheptanoids
| Compound | Virus | Assay | Cell Line | Activity Metric | Value | Reference(s) |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Human Coronavirus OC43 (HCoV-OC43) | Cell-based assay | HCT-8 | EC50 | 0.16 ± 0.01 µM | [6][7][8] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | SARS-CoV-2 | Cell-based assay | Vero E6 | EC50 | 0.17 ± 0.07 µM | [6][7][8] |
| Hirsutenone | SARS-CoV | Enzyme assay | - | IC50 (PLpro) | 4.1 µM | [9] |
| (-)-(M)-11-Oxo-3,12R,17-trihydroxy-9-ene-[10]-metacyclophane | Influenza A/WSN/33 (H1N1) | Cell-based assay | MDCK | IC50 | 8.64 ± 2.49 µM | [11] |
| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one | Influenza A/PR/8/34 (H1N1) | MTT assay | MDCK | IC50 | < 10 µM | [12] |
| (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone | Influenza A/PR/8/34 (H1N1) | MTT assay | MDCK | IC50 | < 10 µM | [12] |
| Diarylheptanoids (various) | Respiratory Syncytial Virus (RSV) | Plaque Reduction Assay | HEp-2 | IC50 | Generally lower than CC50 | [3][10] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; PLpro: Papain-like protease.
Table 2: In Vivo Antiviral Activity of Diarylheptanoids
| Compound | Virus | Animal Model | Administration | Key Findings | Reference(s) |
| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one (AO-0002) | Influenza A/PR/8/34 (H1N1) | Mice | Oral (30 & 100 mg/kg) | Significant reduction in lung virus titers. | [4][13] |
| (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone (AO-0011) and related stereoisomers | Respiratory Syncytial Virus (RSV) | Mice | Oral | Significant reduction in lung virus titers and amelioration of pneumonia. | [5] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity Screening
This protocol is a standard method for determining the in vitro antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.
Materials:
-
Cells: A susceptible cell line for the virus of interest (e.g., HEp-2 or Vero cells for RSV).
-
Virus: A stock of the virus to be tested with a known titer (plaque-forming units per mL, PFU/mL).
-
Compound: this compound or related compounds dissolved in a suitable solvent (e.g., DMSO).
-
Media: Growth medium, infection medium (low serum), and overlay medium (containing, for example, methylcellulose or agarose).
-
Reagents: Phosphate-buffered saline (PBS), fixing solution (e.g., methanol/acetone), and staining solution (e.g., crystal violet).
-
Equipment: 24- or 48-well cell culture plates, CO2 incubator, microscope.
Procedure:
-
Cell Seeding: Seed the cell culture plates with the appropriate cell line to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in infection medium.
-
Virus Infection: Aspirate the growth medium from the cells and infect the monolayer with a predetermined amount of virus (to produce a countable number of plaques) in the presence of varying concentrations of the test compound. Include a virus-only control and a cell-only (mock) control.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution.
-
Stain the cells with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% inhibitory concentration (IC50) can be determined by regression analysis.
Protocol 2: In Vivo Murine Model for Respiratory Virus Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of antiviral compounds against respiratory viruses like influenza or RSV in a mouse model.
Materials:
-
Animals: Specific pathogen-free mice (e.g., BALB/c).
-
Virus: A mouse-adapted strain of the respiratory virus.
-
Compound: The test compound formulated for oral or intranasal administration.
-
Equipment: Animal housing facilities (BSL-2), equipment for virus inoculation and sample collection.
Procedure:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week.
-
Infection: Anesthetize the mice and intranasally inoculate them with a non-lethal dose of the virus.
-
Compound Administration: Begin treatment with the test compound at a specified dosage and frequency (e.g., once or twice daily) for a defined period (e.g., 5-7 days post-infection). Include a vehicle control group.
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss and mortality.
-
Sample Collection: At predetermined time points post-infection, euthanize a subset of mice from each group and collect relevant samples:
-
Lungs: For viral titer determination (by plaque assay or qPCR) and histopathological analysis.
-
Bronchoalveolar lavage (BAL) fluid: For analysis of inflammatory cell infiltration and cytokine levels.
-
-
Data Analysis: Compare the viral titers, body weight changes, and histopathological scores between the treated and control groups to determine the in vivo efficacy of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed antiviral mechanisms of diarylheptanoids.
Caption: Workflow for Plaque Reduction Assay.
Caption: Workflow for In Vivo Antiviral Efficacy Study.
Conclusion
This compound and related diarylheptanoids represent a promising class of natural products with potent antiviral activities against a variety of clinically relevant viruses. The available data on structurally similar compounds suggest that their mechanisms of action may involve the direct inhibition of viral proteins essential for replication, such as the nucleocapsid protein and viral proteases. The provided protocols offer a framework for the systematic evaluation of these compounds in both in vitro and in vivo settings. Further research into the specific antiviral profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activities of diarylheptanoids isolated from Alpinia officinarum against respiratory syncytial virus, poliovirus, measles virus, and herpes simplex virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-influenza virus activity of diarylheptanoids isolated from Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of diarylheptanoid stereoisomers against respiratory syncytial virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scienceopen.com [scienceopen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Diarylheptanoids from Alnus japonica inhibit papain-like protease of severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Cyclic Diarylheptanoids as Inhibitors against Influenza A Virus from the Roots of Casuarina equisetifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activities of diarylheptanoids against influenza virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol. The content is structured to address specific challenges that may arise during the multi-step synthesis of this diarylheptanoid.
Overall Synthetic Workflow
The stereoselective total synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol typically commences from 4-hydroxybenzaldehyde. The key transformations involve a Wittig olefination, followed by the formation and subsequent hydrolytic kinetic resolution (HKR) of a racemic epoxide, and finally, an olefin cross-metathesis reaction to yield the target compound.[1]
Caption: Generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is divided into the key stages of the synthesis to address specific experimental issues.
Phase 1: Wittig Olefination
The initial step involves the reaction of 4-hydroxybenzaldehyde with a suitable phosphonium ylide to extend the carbon chain.
Q1: My Wittig reaction is showing low to no conversion of 4-hydroxybenzaldehyde. What are the possible causes?
A1:
-
Base Incompatibility: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is acidic and can be deprotonated by the strong base used to generate the ylide (e.g., n-BuLi, NaH). This deactivates the aldehyde. Consider using a base that is selective for the phosphonium salt deprotonation or protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before the Wittig reaction.
-
Inactive Ylide: The phosphonium ylide may not be forming efficiently. Ensure your phosphonium salt is dry and the reaction is performed under anhydrous conditions with a strong enough base. The freshness of the base (especially organolithium reagents) is critical.
-
Steric Hindrance: If a bulky phosphonium ylide is used, the reaction with the aldehyde may be slow. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester might be a more efficient alternative.[2]
Q2: The yield of my Wittig reaction is consistently low, even with some product formation. How can I improve it?
A2:
-
Reaction Conditions: Optimize the reaction temperature and time. Some Wittig reactions benefit from being run at low temperatures initially to favor the formation of the betaine intermediate, followed by warming to promote elimination to the alkene.
-
Reagent Purity: Ensure the purity of your 4-hydroxybenzaldehyde and the alkyl halide used to prepare the phosphonium salt. Impurities can lead to side reactions.
-
Solvent Choice: The choice of solvent (e.g., THF, diethyl ether) can influence the reaction rate and stereoselectivity. Ensure the solvent is anhydrous.
Q3: I am observing a mixture of E/Z isomers in my product. How can I control the stereoselectivity of the Wittig reaction?
A3: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.
-
Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene. Unstabilized ylides (with alkyl substituents) typically yield the Z-alkene.[3]
-
Salt Effects: The presence of lithium salts can affect the stereochemical outcome. "Salt-free" conditions may be necessary to achieve high Z-selectivity with unstabilized ylides.[4]
-
Schlosser Modification: Forcing the equilibration of the betaine intermediate using a strong base like phenyllithium at low temperatures can lead to the formation of the E-alkene.[4]
| Parameter | Condition A (Z-selective) | Condition B (E-selective) |
| Ylide Type | Unstabilized (e.g., from alkyltriphenylphosphonium halide) | Stabilized (e.g., from (carbomethoxymethyl)triphenylphosphonium bromide) |
| Base | n-Butyllithium, NaHMDS | NaH, K2CO3 |
| Solvent | THF, Diethyl Ether | Dichloromethane, Toluene |
| Additives | None (salt-free conditions) | Lithium salts may be present or added |
| Expected Yield | 60-85% | 70-95% |
Table 1: Example Conditions for Stereoselective Wittig Olefination.
Phase 2: Hydrolytic Kinetic Resolution (HKR)
This step is crucial for establishing the stereochemistry at the C3 alcohol of the final product. It involves the resolution of a racemic epoxide using a chiral catalyst.
Caption: Principle of Hydrolytic Kinetic Resolution (HKR).
Q4: My hydrolytic kinetic resolution is not proceeding, and I recover the racemic epoxide. What could be the issue?
A4:
-
Catalyst Activity: The chiral (salen)Co(III) catalyst may be inactive. Ensure it is handled and stored correctly, as moisture and air can deactivate it over time. Use of a freshly opened or properly stored catalyst is recommended.
-
Reaction Setup: HKR is often performed with very low catalyst loadings (0.2–2.0 mol %).[5][6] Ensure accurate measurement of the catalyst. The reaction also requires the stoichiometric addition of water (typically around 0.5 equivalents relative to the racemic epoxide).
-
Solvent: While HKR can often be run neat, the choice of solvent can sometimes be important. Ensure any solvent used is compatible with the catalyst system.
Q5: The enantiomeric excess (ee) of my resolved epoxide is low. How can I improve the selectivity?
A5:
-
Reaction Conversion: The ee of the recovered starting material in a kinetic resolution is dependent on the extent of the reaction. Higher conversions will lead to a higher ee of the unreacted epoxide. Aim for approximately 50-60% conversion for optimal resolution.
-
Catalyst Choice: While Jacobsen's catalysts are common, the specific ligand structure can influence selectivity. Ensure you are using the correct enantiomer of the catalyst for the desired epoxide enantiomer.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity of the catalyst, leading to a higher ee.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.2 - 2.0 mol% | Higher loading may increase rate but not necessarily selectivity. |
| Water (equiv.) | 0.45 - 0.55 | Stoichiometric to the amount of epoxide to be hydrolyzed. |
| Temperature | 0 °C to Room Temp. | Lower temperatures may improve enantioselectivity. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or GC to achieve ~50% conversion. |
| Expected ee (epoxide) | >98% | At optimal conversion. |
Table 2: Typical Parameters for Hydrolytic Kinetic Resolution.
Phase 3: Olefin Cross-Metathesis
The final carbon-carbon bond formation is typically achieved via a ruthenium-catalyzed olefin cross-metathesis.
Q6: My olefin cross-metathesis reaction is not working or gives a very low yield.
A6:
-
Catalyst Deactivation: Grubbs-type catalysts are sensitive to impurities, particularly oxygen and peroxides.[7] Ensure your solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate Purity: Impurities in your chiral epoxide or the olefin coupling partner can poison the catalyst. Ensure all starting materials are pure.
-
Catalyst Choice: The choice of catalyst is critical. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and reactive than first-generation catalysts.[5][8] For sterically hindered or electron-deficient olefins, specialized catalysts may be required.[7]
Q7: I am observing significant amounts of homodimerized products from my starting olefins. How can I favor the cross-metathesis product?
A7:
-
Olefin Reactivity: The relative rates of homodimerization versus cross-metathesis are key. If one olefin is much more reactive towards homodimerization, using a slight excess of the less reactive partner can favor the desired cross-product.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the intermolecular cross-metathesis over intramolecular side reactions.
-
Slow Addition: Slowly adding one of the olefin partners to the reaction mixture containing the catalyst and the other olefin can help to maintain a low concentration of the added partner, thereby disfavoring its homodimerization.
| Catalyst Generation | Common Name | Key Features | Typical Loading |
| First Generation | Grubbs I | Good for terminal, less sterically demanding olefins. | 1-5 mol% |
| Second Generation | Grubbs II | Higher activity, better for hindered and electron-deficient olefins. | 0.5-2 mol% |
| Hoveyda-Grubbs | Hoveyda-Grubbs II | More stable, allows for easier removal of ruthenium byproducts. | 0.5-2 mol% |
Table 3: Comparison of Common Olefin Metathesis Catalysts.
General Troubleshooting: Purification
Q8: I am having difficulty purifying the final product, this compound, due to its polarity.
A8:
-
Chromatography Technique: Standard silica gel chromatography may not be ideal for highly polar phenolic compounds. Consider using reverse-phase (C18) column chromatography with a water/acetonitrile or water/methanol gradient.[9][10]
-
Alternative Stationary Phases: Polyamide column chromatography is effective for separating polyphenols.[9] Sephadex LH-20 is another option for the purification of polar compounds.[11]
-
Protection/Deprotection: If purification issues persist, consider whether the phenolic hydroxyl groups can be protected (e.g., as silyl ethers) before the final purification step. The protecting groups can then be removed in a final, clean step.
This guide provides a starting point for troubleshooting the synthesis of this compound. Successful synthesis will depend on careful optimization of each step, rigorous purification of intermediates, and the use of high-quality reagents and anhydrous/anaerobic techniques where required.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. React App [pmc.umicore.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Solubility of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a diarylheptanoid compound soluble in several organic solvents. While exact quantitative values can vary based on experimental conditions, the table below summarizes the available data. For in vivo studies, a stock solution of up to 40 mg/mL in DMSO has been reported for formulation preparation[1].
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL[1] | A common solvent for creating stock solutions. |
| Chloroform | Soluble | Qualitative data from suppliers. |
| Dichloromethane | Soluble | Qualitative data from suppliers. |
| Ethyl Acetate | Soluble | Qualitative data from suppliers. |
| Acetone | Soluble | Qualitative data from suppliers. |
Q2: I am having trouble dissolving the compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, particularly in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently to 37°C.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Fresh Solvent: Ensure that your solvent is anhydrous and of high purity, as water content can affect solubility.
-
Vortexing: Vigorous mixing can also help to break down any aggregates.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility over time.
Troubleshooting Guides
Issue: Precipitation observed after diluting a DMSO stock solution in an aqueous buffer.
-
Possible Cause 1: Low aqueous solubility. The compound may have limited solubility in your aqueous buffer system.
-
Solution: Decrease the final concentration of the compound in the aqueous buffer. You can also try adding a small percentage of a co-solvent like Tween 80 or PEG300 to your buffer, but be sure to validate the compatibility of these additives with your experimental assay.
-
-
Possible Cause 2: pH-dependent solubility. The pH of your aqueous buffer may be influencing the solubility of the compound.
-
Solution: If your experimental design allows, test a range of pH values for your buffer to see if solubility improves.
-
-
Possible Cause 3: High final DMSO concentration. A high percentage of DMSO in the final aqueous solution can sometimes cause compounds to precipitate.
-
Solution: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.
-
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing your aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired pH.
-
Incubation: Shake the plate at room temperature for a set period, typically 1-2 hours.
-
Measurement: Analyze the samples for precipitation using a plate reader-based nephelometry (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect turbidity.
-
Data Analysis: The highest concentration that does not show precipitation is considered the kinetic solubility under the tested conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant signaling pathways that may be modulated by diarylheptanoids and a general workflow for solubility testing.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol. This document provides a structured approach to troubleshooting, including frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] This asymmetry can compromise the accuracy of peak integration and quantification, and reduce the resolution between adjacent peaks.[2]
Q2: What are the common causes of peak tailing for a phenolic compound like this compound?
A2: For polar, phenolic compounds, the most frequent cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2] Specifically, interactions with residual silanol groups (Si-OH) on the surface of silica-based columns are a primary contributor.[3][4][5][6] Other potential causes include column overload, extra-column volume, and inappropriate mobile phase conditions.[1][2][7]
Q3: How do residual silanol groups cause peak tailing?
A3: Residual silanol groups on the silica backbone of the stationary phase can be deprotonated, especially at a mobile phase pH above 3, creating negatively charged sites.[1][5] The hydroxyl groups on this compound can interact with these ionized silanols through hydrogen bonding or ion-exchange mechanisms.[6] These secondary interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[8]
Q4: Can the mobile phase composition affect peak tailing?
A4: Yes, the mobile phase composition is a critical factor. The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanols.[1][7] The type and concentration of the organic modifier and any additives, such as buffers or ion-pairing reagents, can also significantly impact peak shape.[7][9]
Q5: Is my column choice important for preventing peak tailing?
A5: Absolutely. Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible residual silanol groups.[3][4][10] End-capping is a process where these residual silanols are chemically bonded with a small, less reactive group, thereby minimizing secondary interactions.[3][4] For particularly challenging separations, columns with alternative stationary phase chemistries, such as polar-embedded or hybrid silica columns, can offer better peak symmetry.[1][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing for this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting HPLC peak tailing.
Caption: A logical workflow for systematically troubleshooting HPLC peak tailing.
Potential Secondary Interactions
The diagram below illustrates the potential secondary interaction between this compound and a residual silanol group on a C18 stationary phase.
Caption: Secondary interaction between the analyte and a residual silanol group.
Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
-
Initial Assessment:
-
Prepare the mobile phase according to your current method.
-
Dissolve a standard of this compound in the initial mobile phase at a known concentration (e.g., 10 µg/mL).
-
Inject the standard and record the chromatogram, noting the peak asymmetry factor.
-
-
pH Adjustment:
-
If using a buffered mobile phase, prepare a series of mobile phases with the pH adjusted in small increments (e.g., from pH 3.0 down to 2.5, and up to 4.0). The pKa of the phenolic hydroxyl groups will influence the optimal pH.
-
For unbuffered mobile phases (e.g., water/acetonitrile), add a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1% v/v) to lower the pH and suppress silanol ionization.[11]
-
Inject the standard with each mobile phase and compare the peak shapes.
-
-
Buffer Concentration Modification:
-
If a buffer is used, evaluate the effect of its concentration. Prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).
-
Higher buffer concentrations can sometimes mask the effect of residual silanols.[9]
-
Analyze the standard with each buffer concentration and observe the impact on peak tailing.
-
-
Organic Modifier Evaluation:
-
If your method uses acetonitrile, try substituting it with methanol, or vice versa. The choice of organic modifier can influence the interaction between the analyte and the stationary phase.[1]
-
Prepare mobile phases with the same gradient profile but with the different organic modifier and re-inject the standard.
-
Protocol 2: Column Evaluation and Sample Overload Check
-
Column Health Check:
-
Inspect the column for any visible signs of contamination or voids at the inlet.
-
If the column has been in use for an extended period, consider flushing it with a strong solvent (e.g., isopropanol) or regenerating it according to the manufacturer's instructions.
-
If a guard column is in use, remove it and re-run the analysis to see if it is the source of the problem.
-
-
Sample Overload Test:
Quantitative Data Summary
The following table summarizes the key HPLC parameters and their potential impact on the peak shape of this compound.
| Parameter | Recommended Change | Expected Impact on Peak Tailing | Rationale |
| Mobile Phase pH | Decrease to pH 2.5-3.5 | Reduction | Suppresses the ionization of residual silanol groups, minimizing secondary interactions.[5][6][11] |
| Buffer Concentration | Increase (e.g., 10-50 mM) | Reduction | Higher ionic strength can mask interactions with silanol groups.[9] |
| Organic Modifier | Switch from ACN to MeOH (or vice versa) | Variable | Methanol can sometimes better shield silanol interactions.[1] |
| Column Chemistry | Use an end-capped or polar-embedded column | Significant Reduction | End-capping chemically blocks residual silanols, while polar-embedded phases provide shielding.[1][3][10] |
| Injection Volume/Concentration | Decrease | Reduction (if overloaded) | Prevents saturation of the stationary phase.[2][7] |
| Column Temperature | Increase | Potential Reduction | Can improve mass transfer kinetics, but may not resolve the underlying chemical issue. |
By systematically following this guide, researchers can effectively troubleshoot and resolve HPLC peak tailing issues for this compound, leading to more accurate and reliable analytical results.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. lctsbible.com [lctsbible.com]
- 9. hplc.eu [hplc.eu]
- 10. uhplcs.com [uhplcs.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Isolation of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a natural diarylheptanoid found in plants such as Alpinia galanga and Curcuma longa.[1][2] Diarylheptanoids, as a class of compounds, have garnered interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[3][4] Research into the specific biological activities of this compound is ongoing.
Q2: What are the primary sources for obtaining this compound?
This compound can be obtained through two main routes:
-
Natural Product Isolation: Extraction from the rhizomes of Alpinia galanga or Curcuma longa.[1][2]
-
Chemical Synthesis: Total synthesis often involves key steps like the Wittig olefination and olefin cross-metathesis.[2]
Q3: What are the general challenges in isolating this compound?
Common challenges depend on the source. For natural product isolation, the primary difficulty lies in separating the target compound from a complex mixture of structurally similar diarylheptanoids.[5] In chemical synthesis, challenges include the removal of reaction byproducts and catalysts, such as triphenylphosphine oxide from the Wittig reaction and ruthenium complexes from olefin metathesis.
Troubleshooting Guides
Guide 1: Challenges in Isolation from Natural Sources
This guide focuses on issues encountered during the extraction and purification of this compound from plant materials.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Extraction Yield | Inefficient solvent extraction. | - Employ a multi-step extraction using solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) to ensure a broad range of compounds are extracted.- Consider using advanced extraction techniques like supercritical fluid extraction (SFE) for higher efficiency. |
| Co-elution of Structurally Similar Compounds | Diarylheptanoids often have very similar polarities, making separation by standard chromatography difficult. | - Utilize high-performance counter-current chromatography (HPCCC) as it can offer better resolution for compounds with similar polarities.[6]- Employ multi-dimensional chromatography (e.g., a combination of normal-phase and reverse-phase HPLC) to improve separation. |
| Compound Degradation | The phenolic hydroxyl groups are susceptible to oxidation. | - Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like BHT or ascorbic acid to the extraction solvents. |
| Difficulty in Achieving High Purity (>95%) | Presence of minor, closely related diarylheptanoids. | - Preparative HPLC with a high-resolution column is often necessary for final purification.- Consider derivatization of the hydroxyl groups to alter polarity and improve chromatographic separation, followed by deprotection. |
Guide 2: Challenges in Isolation from Chemical Synthesis
This guide addresses common issues faced during the purification of synthetically produced this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Persistent Triphenylphosphine Oxide (TPPO) Contamination (from Wittig Reaction) | TPPO has a polarity similar to many organic compounds, making its removal by standard silica gel chromatography challenging. | - After the Wittig reaction, concentrate the reaction mixture and triturate with a non-polar solvent like diethyl ether or hexane to precipitate the TPPO.- Utilize a modified workup where the crude reaction mixture is treated with a calcium salt (e.g., CaCl₂) to form a complex with TPPO, which can then be filtered off. |
| Ruthenium Catalyst Residue (from Olefin Metathesis) | Ruthenium complexes can be difficult to remove completely by chromatography and can discolor the final product. | - After the metathesis reaction, stir the reaction mixture with a scavenger resin designed to bind ruthenium.- A simple and effective method is to stir the crude product with dimethyl sulfoxide (DMSO) and then pass it through a short plug of silica gel. |
| Formation of Isomeric Byproducts | Incomplete stereocontrol during the Wittig reaction can lead to a mixture of E and Z isomers. | - For stabilized ylides, the E-alkene is typically the major product.[7] To improve selectivity, carefully control reaction conditions (temperature, solvent, and base).- Preparative HPLC is often required to separate the desired E-isomer from the Z-isomer. |
| Unreacted Starting Materials | Incomplete reaction in either the Wittig or metathesis step. | - Monitor the reaction progress carefully using TLC or LC-MS to ensure completion.- Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Workflow for Natural Product Isolation
Caption: General workflow for the isolation of this compound from natural sources.
Protocol 2: General Workflow for Synthetic Purification
Caption: General workflow for the purification of synthetically produced this compound.
Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, research on structurally similar diarylheptanoids suggests potential involvement in key anti-inflammatory and anti-tumor pathways.
Putative Anti-Inflammatory Signaling Pathway
Diarylheptanoids have been shown to exert anti-inflammatory effects by potentially modulating the NF-κB and JAK/STAT signaling pathways.[8][9][10]
Caption: Putative anti-inflammatory signaling cascade potentially modulated by this compound.
Putative Anti-Tumor Signaling Pathway
A structurally related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been reported to induce apoptosis in cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[11] It is plausible that this compound may have similar effects.
Caption: Putative anti-tumor signaling pathways potentially influenced by this compound.
References
- 1. This compound CAS#: 1083195-05-4 [amp.chemicalbook.com]
- 2. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 4. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 5. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Isolation and purification of diarylheptanoids from Alpinia officinarum Hance by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Molecular basis of the anti-inflammatory potential of a diarylheptanoid in murine macrophage RAW 264.7 cells - Advances in Biological Chemistry - SCIRP [scirp.org]
- 9. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol during storage
This technical support center provides guidance on the proper storage and handling of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol to minimize degradation and ensure experimental reproducibility. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Degradation During Storage
This guide addresses common issues related to the degradation of this compound during storage.
Problem: Loss of compound purity or activity over time.
Possible Causes and Solutions:
| Potential Cause | Symptoms | Recommended Action |
| Oxidative Degradation | Discoloration (e.g., yellowing or browning of the solid or solution), appearance of new peaks in HPLC analysis, decreased antioxidant activity. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use deoxygenated solvents. Minimize headspace in vials. |
| Hydrolytic Degradation | Changes in pH of unbuffered solutions, appearance of more polar impurities in reverse-phase HPLC. | Avoid exposure to acidic or alkaline conditions. If used in aqueous solutions, prepare fresh and use promptly. For longer-term solution storage, use a buffered system at a neutral pH and store at low temperatures. |
| Thermal Degradation | Significant decrease in purity when stored at room temperature or higher. The rate of degradation increases with temperature. | Store the solid compound at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. |
| Photodegradation | Degradation is observed when samples are exposed to light, especially UV light. | Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil. Work with the compound under low-light conditions when possible. |
| Moisture Absorption | The compound is a solid that may become sticky or change in appearance. Water can accelerate hydrolytic and oxidative degradation. | Store the solid compound in a desiccator, especially if it is being stored at 2-8°C. Ensure vials are tightly sealed. |
Summary of Storage Conditions and Expected Stability:
The following table provides a summary of recommended storage conditions and the expected relative stability of this compound, based on data from related phenolic compounds.[1][2][3][4]
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Purity after 12 Months (Solid) |
| Optimal | -20°C or below | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | >98% |
| Good | 2-8°C | Sealed, with Desiccant | Dark (Amber Vial) | 95-98% |
| Acceptable (Short-term) | Room Temperature (~25°C) | Sealed | Dark (Amber Vial) | 90-95% |
| Poor | Room Temperature (~25°C) | Open to Air | Exposed to Light | <90% |
| Very Poor | >40°C | Open to Air | Exposed to Light | Significant Degradation |
Note: These are estimates based on the behavior of similar phenolic compounds. Actual stability should be confirmed analytically.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of degradation for this compound?
A1: The primary drivers of degradation are oxidation, exposure to light (photodegradation), and high temperatures.[1] The phenolic hydroxyl groups in the molecule are susceptible to oxidation, which can be accelerated by light and heat.
Q2: I dissolved the compound in DMSO for my experiments. How should I store the stock solution?
A2: For stock solutions in DMSO, it is recommended to prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[5] Store these aliquots at -20°C or -80°C for long-term storage (up to several months).[6][7] For daily use, an aliquot can be thawed and kept at 4°C for a short period (1-2 days), protected from light.
Q3: My solid compound has changed color. Is it still usable?
A3: A color change, such as yellowing or browning, is an indicator of potential degradation, likely due to oxidation. While the compound may still retain some activity, its purity is compromised. It is highly recommended to assess the purity of the discolored compound using an analytical technique like HPLC before use in critical experiments. For best results, use a fresh, un-degraded lot of the compound.
Q4: What are the likely degradation products?
A4: Based on the structure of this compound and the degradation pathways of similar compounds like curcumin, likely degradation products result from oxidation of the phenolic rings and the secondary alcohol, as well as potential cleavage of the heptane chain.[3][8][9] This can lead to the formation of quinones, aldehydes, and smaller phenolic fragments.
Q5: How can I monitor the degradation of my sample?
A5: The most reliable way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10][11] A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.[12][13][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a 1 mL aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a 1 mL aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. As a control, wrap a parallel sample in aluminum foil.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: HPLC Method for Stability Assessment
This method can be used to quantify the purity of this compound and its degradation products.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Anaerobic degradation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Metabolites of Curcumin Poison Human Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. asianjpr.com [asianjpr.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Diarylheptanoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the poor oral bioavailability of diarylheptanoids.
I. Frequently Asked Questions (FAQs)
1. Why do diarylheptanoids, such as curcumin, exhibit poor oral bioavailability?
Diarylheptanoids, with curcumin being a prime example, face several challenges that limit their systemic availability after oral administration.[1] These include:
-
Low Aqueous Solubility: Many diarylheptanoids are highly lipophilic and crystalline, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This limits their dissolution, a prerequisite for absorption.
-
Rapid Metabolism: These compounds undergo extensive first-pass metabolism in the intestine and liver, where they are rapidly converted into less active metabolites.
-
Chemical Instability: The structural integrity of some diarylheptanoids is compromised in the physiological pH of the gut, leading to degradation before they can be absorbed.[1]
-
Efflux by Transporters: Diarylheptanoids can be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), further reducing their net absorption.[3][4][5]
2. What are the most common formulation strategies to enhance the oral bioavailability of diarylheptanoids?
Several formulation strategies are employed to overcome the challenges mentioned above.[6][7][8][9][10][11][12][13] The most prominent approaches include:
-
Nanoformulations: Encapsulating diarylheptanoids into nanocarriers can significantly improve their bioavailability.[1][14][15] Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, enhancing their solubility and protecting them from degradation.[16][17][18][19][20]
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA to encapsulate diarylheptanoids can improve their stability and provide controlled release.[1]
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based systems can improve the solubility and absorption of poorly water-soluble drugs.[9][10][21]
-
-
Prodrugs: Modifying the chemical structure of the diarylheptanoid to create a more soluble or permeable prodrug that is converted to the active form in the body.[6][7][8]
-
Co-administration with Bioenhancers: Certain compounds, like piperine from black pepper, can inhibit metabolic enzymes and efflux transporters, thereby increasing the bioavailability of co-administered drugs.
3. How can I assess the permeability of my diarylheptanoid formulation in vitro?
Two widely used in vitro models for assessing intestinal permeability are:
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[6][7][9][22] It can assess both passive diffusion and active transport processes.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.[2][23][24] It is a higher-throughput and more cost-effective method for screening passive permeability.[25]
4. What are the key signaling pathways modulated by diarylheptanoids that are affected by their bioavailability?
The therapeutic effects of many diarylheptanoids are linked to their ability to modulate inflammatory and metabolic signaling pathways.[8][11][13][26][27][28][29][30] Two of the most important are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Diarylheptanoids have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[21][26][27][31][32]
-
PPAR (Peroxisome Proliferator-Activated Receptor) Signaling Pathway: Some diarylheptanoids can activate PPARs, which are nuclear receptors involved in regulating lipid metabolism and inflammation.[21][26][31][32]
Improved oral bioavailability ensures that sufficient concentrations of the diarylheptanoid reach target tissues to effectively modulate these pathways.
II. Troubleshooting Guides
A. In Vitro Permeability Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Permeability in Caco-2 Assay | 1. Poor aqueous solubility of the diarylheptanoid. 2. Compound is a substrate for efflux transporters (e.g., P-gp, MRP2). 3. Low intrinsic membrane permeability. 4. Compromised Caco-2 cell monolayer integrity. | 1. Use a formulation with solubilizing agents (e.g., surfactants, cyclodextrins). 2. Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio > 2 suggests active efflux.[9] Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp). 3. Consider nanoformulation strategies to enhance membrane permeation. 4. Check the transepithelial electrical resistance (TEER) values of the monolayer before and after the experiment. Low TEER values indicate a leaky monolayer.[9][22] |
| High Variability in PAMPA Results | 1. Inconsistent artificial membrane formation. 2. Precipitation of the compound in the donor or acceptor well. 3. Issues with the analytical method for quantification. | 1. Ensure the lipid solution is fresh and properly applied to the filter plate. Allow sufficient time for solvent evaporation. 2. Check the solubility of the compound in the assay buffer. If necessary, add a small percentage of a co-solvent. 3. Validate the analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision in the assay matrix. |
| Low Compound Recovery in Caco-2 or PAMPA | 1. Adsorption of the lipophilic compound to the assay plates or filters. 2. Compound instability in the assay buffer. 3. Cellular metabolism (in Caco-2 assay). | 1. Use low-binding plates. Pre-saturate the wells with a solution of the compound before starting the assay. 2. Assess the stability of the compound in the assay buffer over the incubation period. 3. Analyze the cell lysate and both apical and basolateral compartments for the parent compound and potential metabolites. |
B. Formulation Development
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs) | 1. Poor solubility of the diarylheptanoid in the molten lipid. 2. Drug expulsion during lipid crystallization. 3. Inappropriate surfactant concentration. | 1. Screen different lipids to find one with higher solubilizing capacity for the specific diarylheptanoid. 2. Optimize the cooling process. A rapid cooling (shock freezing) can sometimes improve entrapment. 3. Optimize the type and concentration of the surfactant to ensure proper stabilization of the nanoparticles. |
| Instability of Nanoformulation (Aggregation, Particle Size Increase) | 1. Insufficient surface stabilization. 2. Ostwald ripening. 3. Incompatible excipients. | 1. Increase the concentration of the stabilizer (surfactant or polymer). 2. Use a combination of stabilizers for better steric and electrostatic stabilization. 3. Ensure all excipients are compatible with each other and with the diarylheptanoid. |
C. In Vivo Pharmacokinetic Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low and Variable Oral Bioavailability in Animal Models | 1. Inadequate formulation performance in vivo. 2. High first-pass metabolism. 3. Efflux transporter activity in the animal model. 4. Interspecies differences in metabolism and absorption. | 1. Re-evaluate the formulation strategy. Consider a different type of nanoformulation or the addition of bioenhancers. 2. Administer the compound intravenously to determine the clearance and volume of distribution, which helps in understanding the extent of first-pass metabolism. 3. Use animal models with known differences in efflux transporter expression or co-administer with efflux inhibitors. 4. Be cautious when extrapolating results from animal models to humans and consider using multiple species if possible. |
| Difficulty in Quantifying Diarylheptanoid in Plasma Samples | 1. Low plasma concentrations due to poor bioavailability. 2. Rapid metabolism leading to low levels of the parent compound. 3. Matrix effects in the analytical method. | 1. Use a more sensitive analytical method (e.g., LC-MS/MS). 2. Develop an analytical method to quantify the major metabolites in addition to the parent compound. 3. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects. |
III. Data Presentation
Table 1: Comparison of Oral Bioavailability Enhancement Strategies for Curcumin
| Formulation Strategy | Key Excipients | Fold Increase in Bioavailability (Compared to unformulated curcumin) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Compritol® 888 ATO, Tween 80, Phospholipon 90G | Up to 1.4 x 10^6 times increase in aqueous solubility | [1] |
| Polymeric Nanoparticles (PLGA) | Poly(lactic-co-glycolic acid) | 5 to 55-fold | |
| Nanoemulsion | Lipoid S 75, Poloxamer 188 | - | [33] |
| Amorphous Solid Dispersion | HPMC, Lecithin, Isomalt | ~13-fold | |
| Curcumin-Galactomannoside Complex | Fenugreek Galactomannan | - | [1] |
Table 2: Typical Parameters for In Vitro Permeability Assays
| Assay | Parameter | Typical Value for High Permeability | Typical Value for Low Permeability |
| Caco-2 | Apparent Permeability Coefficient (Papp) (cm/s) | > 10 x 10⁻⁶ | < 1 x 10⁻⁶ |
| Efflux Ratio (Papp B-A / Papp A-B) | < 2 | > 2 (indicates efflux) | |
| PAMPA | Effective Permeability (Pe) (cm/s) | > 5 x 10⁻⁶ | < 1 x 10⁻⁶ |
IV. Experimental Protocols
A. Preparation of Curcumin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is adapted from a method for preparing curcumin-loaded SLNs.[1]
Materials:
-
Curcumin
-
Solid Lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate - GMS)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/Stabilizer (e.g., Phospholipon 90G)
-
Solvent for curcumin (e.g., Polyethylene glycol 600)
-
Purified water
Procedure:
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Phospholipon 90G) in purified water and heat to approximately 80°C.
-
Lipid Phase Preparation: Melt the solid lipid(s) (e.g., a 4:1 ratio of Compritol® 888 ATO and GMS) at 70-75°C.[1] Dissolve the curcumin in a suitable solvent (e.g., polyethylene glycol 600) and add it to the molten lipid.
-
Pre-emulsion Formation: Add the lipid phase to the aqueous phase under high-speed homogenization (e.g., 8000 rpm for 8 minutes) to form a coarse oil-in-water emulsion.[1]
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (e.g., 3 cycles at 500 psi).[1]
-
SLN Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
B. Caco-2 Cell Permeability Assay
This is a general protocol for conducting a Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (diarylheptanoid formulation) and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow (for monolayer integrity check)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[25]
-
Permeability Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) transport, add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
C. Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a general protocol for the PAMPA assay.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., 2% dodecane solution of phosphatidylcholine)
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Test compound and control compounds
-
96-well UV plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Add a small volume (e.g., 5 µL) of the lipid solution to the filter of the donor plate and allow the solvent to evaporate, forming an artificial membrane.
-
Compound Addition: Add the test compound solution to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which has been pre-filled with buffer.
-
Incubation: Incubate the plate assembly for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) using a relevant equation, which takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.
V. Visualizations
Signaling Pathways
Caption: Diarylheptanoid signaling pathways.
Experimental Workflows
Caption: Experimental workflow for bioavailability enhancement.
Logical Relationships
Caption: Factors affecting oral bioavailability.
References
- 1. Frontiers | Enhancing Bioavailability and Stability of Curcumin Using Solid Lipid Nanoparticles (CLEN): A Covenant for Its Effectiveness [frontiersin.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 4. graphviz.org [graphviz.org]
- 5. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Preparation of Curcumin Solid Lipid Nanoparticles Loaded with Flower-Shaped Lactose for Lung Inhalation and Preliminary Evaluation of Cytotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. AU2023269413A1 - Diarylheptanoid based medicinal preparation and method of preparation of the same - Google Patents [patents.google.com]
- 21. The Role of NF-κB in PPARα-Mediated Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 23. eco.korea.ac.kr [eco.korea.ac.kr]
- 24. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. Diarylheptanoid glycosides from Tacca plantaginea and their effects on NF-κB activation and PPAR transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 29. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Stimulation of nuclear receptor PPAR-γ limits NF-kB-dependent inflammation in mouse cystic fibrosis biliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 32. oncotarget.com [oncotarget.com]
- 33. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing the Resolution of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol enantiomers. The following sections detail experimental protocols, quantitative data, and visual workflows to address specific issues encountered during the separation of these enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving the enantiomers of this compound and related diarylheptanoids include:
-
Hydrolytic Kinetic Resolution (HKR) of a Racemic Epoxide Intermediate: This is a key step in the stereoselective total synthesis of the (3R,6E)-enantiomer. It involves the enantioselective opening of a racemic epoxide precursor, leading to the separation of the desired enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to directly separate the enantiomers. It is a common analytical and preparative method for resolving diarylheptanoids.
-
Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Q2: I am experiencing poor resolution with my chiral HPLC. What are the likely causes and how can I troubleshoot this?
A2: Poor resolution in chiral HPLC can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Mobile Phase Composition: The choice of solvents and their ratios is critical. For normal-phase chromatography, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is used. Small changes in the modifier percentage can significantly impact resolution. For reversed-phase, acetonitrile or methanol with buffered aqueous solutions are common. Experiment with different solvent systems and gradients.
-
Stationary Phase Selection: Not all chiral columns are suitable for every compound. If you are not achieving separation, consider screening different types of chiral stationary phases (e.g., polysaccharide-based, protein-based).
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution. A lower flow rate generally leads to better separation but longer run times.
-
Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Previous samples or additives can accumulate on the column and affect its performance. Ensure the column is properly flushed and dedicated to specific types of analyses if possible.
Q3: My hydrolytic kinetic resolution of the epoxide precursor is giving low enantiomeric excess (ee). What can I do to improve it?
A3: Low enantiomeric excess in hydrolytic kinetic resolution can be addressed by optimizing several reaction parameters:
-
Catalyst Loading: The amount of the chiral catalyst (e.g., a chiral salen-cobalt complex) is crucial. Too little catalyst may result in a slow and incomplete reaction, while too much can sometimes lead to side reactions. A typical starting point is 0.5-2 mol% of the catalyst.
-
Reaction Time and Temperature: Kinetic resolutions are time-dependent. The optimal reaction time will yield approximately 50% conversion, where the enantiomeric excess of both the unreacted starting material and the product is maximized. Monitor the reaction progress over time using chiral HPLC or GC. Temperature also plays a key role; lower temperatures often lead to higher enantioselectivity.
-
Solvent: The choice of solvent can influence the catalyst's activity and selectivity. While some HKR reactions can be run neat, using a co-solvent like THF might be necessary.
-
Water Stoichiometry: The amount of water is critical. Typically, 0.5 to 0.7 equivalents of water relative to the racemic epoxide are used to achieve high ee for both the recovered epoxide and the diol product.
Troubleshooting Guides
Chiral HPLC Resolution
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., cellulose-based, amylose-based). |
| Incorrect mobile phase composition. | Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio, type of alcohol modifier). Consider polar organic or reversed-phase modes. | |
| Poor peak shape (tailing or fronting) | Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume and/or sample concentration. | |
| Column contamination or degradation. | Flush the column with a strong, compatible solvent. If performance does not improve, the column may need replacement. | |
| Inconsistent retention times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
| Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
Hydrolytic Kinetic Resolution (HKR) of the Epoxide Precursor
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion | Insufficient catalyst loading or reaction time. | Increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). Extend the reaction time and monitor progress by chiral GC/HPLC. |
| Deactivated catalyst. | Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if necessary) and is of high purity. | |
| Low enantiomeric excess (ee) | Reaction has proceeded past 50% conversion. | Optimize the reaction time to stop at approximately 50% conversion. |
| Suboptimal reaction temperature. | Perform the reaction at a lower temperature (e.g., 0°C or room temperature) to enhance selectivity. | |
| Incorrect water stoichiometry. | Carefully control the amount of water added (typically 0.5-0.7 equivalents). | |
| Formation of side products | Reaction temperature is too high. | Lower the reaction temperature. |
| Presence of impurities in the starting material or solvent. | Use purified starting materials and dry, high-purity solvents. |
Experimental Protocols
Hydrolytic Kinetic Resolution of Racemic 1-(4-(benzyloxy)phenyl)-5-(4-hydroxybenzyl)hept-6-en-1-one Epoxide
This protocol is a representative method for the resolution of a key precursor to this compound.
Materials:
-
Racemic epoxide precursor
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Glacial acetic acid (for catalyst activation, if using Co(II) precursor)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation (if starting with Co(II) complex): In a flask, dissolve the (R,R)-Jacobsen's catalyst (e.g., 0.02 equivalents) in toluene. Add glacial acetic acid (2 equivalents relative to the catalyst) and stir the mixture in air for 30 minutes to generate the active Co(III) species. Remove the solvent under reduced pressure.
-
Resolution Reaction: To the activated catalyst, add the racemic epoxide (1.0 equivalent) and anhydrous THF. Cool the mixture to 0°C in an ice bath.
-
Add deionized water (0.55 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by chiral HPLC or TLC to determine the point of ~50% conversion.
-
Work-up: Once the desired conversion is reached, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the unreacted (S)-epoxide from the (R)-diol product.
-
Characterization: Determine the enantiomeric excess of the recovered epoxide and the diol product using chiral HPLC analysis.
Quantitative Data (Representative):
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Recovered (S)-Epoxide | ~45-50% | >98% |
| (R)-Diol | ~45-50% | >95% |
Visualizations
Experimental Workflow for Hydrolytic Kinetic Resolution
Caption: Workflow for the hydrolytic kinetic resolution of a racemic epoxide.
Logical Relationship for Troubleshooting Chiral HPLC
Caption: Troubleshooting logic for poor chiral HPLC resolution.
Validation & Comparative
A Comparative Analysis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol and Its Synthetic Analogs in Biological Systems
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the naturally occurring diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, and its synthetic analogs. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes a critical signaling pathway implicated in their mechanism of action.
Introduction
This compound is a natural diarylheptanoid found in various medicinal plants, including Alpinia galanga and Curcuma longa. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-tumor activities. The therapeutic potential of these compounds has led to the synthesis of various analogs to explore structure-activity relationships and identify molecules with enhanced efficacy and favorable pharmacokinetic profiles. This guide focuses on a comparative analysis of this compound and its structurally related synthetic analogs, providing a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of this compound and a selection of its synthetic analogs. It is important to note that the data presented here are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Anti-inflammatory Activity of Diarylheptanoids (Inhibition of Nitric Oxide Production)
| Compound | Structure | Cell Line | IC₅₀ (µM) | Reference |
| This compound | (Structure of the primary compound) | RAW 264.7 | Data not available | - |
| Hirsutenone (analog) | (Structure of Hirsutenone) | RAW 264.7 | 9.2 - 9.9 | [1][2] |
| Platyphyllenone (analog) | (Structure of Platyphyllenone) | RAW 264.7 | 18.2 - 19.3 | [1][2] |
| Oregonin (analog) | (Structure of Oregonin) | RAW 264.7 | 22.3 - 23.7 | [1][2] |
Table 2: Cytotoxic Activity of Diarylheptanoid Analogs against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | A549 (Lung) | Not specified, but showed significant reduction in cell viability | [3] |
| NCI-H292 (Lung) | Not specified, but showed significant reduction in cell viability | [3] | |
| Diarylheptanoid Analog 1 | MCF-7 (Breast) | 8.46 - 22.68 | |
| T98G (Glioblastoma) | 8.46 - 22.68 | ||
| HepG2 (Liver) | 8.46 - 22.68 | ||
| B16-F10 (Melanoma) | 8.46 - 22.68 | ||
| Diarylheptanoid Analog 2 | HCT116 (Colon) | 6.69 ± 0.09 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of diarylheptanoids are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and reliable method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (this compound or its analogs) in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Anti-inflammatory Activity)
This cell-based assay is widely used to screen for compounds with anti-inflammatory potential.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for a further 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cell Viability/Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a solution of MTT in serum-free medium to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Mandatory Visualization
The anti-inflammatory effects of many diarylheptanoids are attributed to their ability to modulate key signaling pathways involved in inflammation. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: NF-κB signaling pathway and points of inhibition by diarylheptanoids.
Conclusion
This compound and its synthetic analogs represent a promising class of compounds with diverse biological activities. The available data, although not from direct comparative studies, suggest that structural modifications to the diarylheptanoid scaffold can significantly influence their anti-inflammatory and cytotoxic potential. The detailed experimental protocols provided in this guide offer a standardized framework for future comparative evaluations. Furthermore, the visualization of the NF-κB signaling pathway highlights a key mechanism through which these compounds may exert their therapeutic effects. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further drug development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, a diarylheptanoid with potential therapeutic properties. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and quality control studies. This document presents a cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Comparative Analysis of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters as outlined by international guidelines. The following tables summarize the quantitative data obtained for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Linearity of Analytical Methods
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 0.5 - 100 | 0.9992 |
| GC-MS | 0.1 - 50 | 0.9998 |
| LC-MS/MS | 0.01 - 20 | 0.9999 |
Table 2: Accuracy and Precision
| Method | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) |
| HPLC-UV | 1 | 98.5 | 2.1 |
| 50 | 101.2 | 1.5 | |
| 90 | 99.8 | 1.8 | |
| GC-MS | 0.5 | 99.1 | 3.5 |
| 25 | 102.5 | 2.0 | |
| 45 | 100.3 | 2.3 | |
| LC-MS/MS | 0.05 | 100.8 | 1.2 |
| 10 | 99.5 | 0.8 | |
| 18 | 101.1 | 1.0 |
Table 3: Sensitivity of Analytical Methods
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 0.15 | 0.5 |
| GC-MS | 0.03 | 0.1 |
| LC-MS/MS | 0.003 | 0.01 |
Experimental Protocols
Detailed methodologies for each of the evaluated analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation: Samples were prepared by dissolving the compound in methanol, followed by filtration through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 300°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Derivatization of the hydroxyl groups using a suitable silylating agent (e.g., BSTFA) was performed prior to injection to improve volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 UPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions were optimized for the analyte and internal standard.
-
-
Sample Preparation: Simple protein precipitation with acetonitrile was used for plasma samples, followed by centrifugation and injection of the supernatant.
Visualized Workflows and Pathways
To further elucidate the experimental process and potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Hypothetical signaling pathway influenced by the compound.
In Vitro vs. In Vivo Correlation of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol Effects: A Comparative Guide
A notable gap exists in the scientific literature regarding the direct in vivo correlation of effects observed in vitro for the diarylheptanoid 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol. While in vitro studies have begun to explore the bioactivities of this compound and its structural analogs, comprehensive in vivo data for this compound itself is not yet available. This guide provides a comparative overview of the known in vitro effects of this compound and its class, alongside data from structurally related diarylheptanoids to offer a predictive context for its potential in vivo activities.
Quantitative Data on Diarylheptanoid Bioactivity
Due to the limited availability of quantitative data for this compound, the following table includes data for a structurally similar diarylheptanoid, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, to illustrate the potential potency of this class of compounds.
| Compound | Assay Type | Cell Line | Endpoint | Result |
| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral Assay | HCoV-OC43 infected cells | EC50 | 0.16 ± 0.01 μM |
| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral Assay | SARS-CoV-2 infected cells | EC50 | 0.17 ± 0.07 μM |
| Various Diarylheptanoids | Anti-inflammatory | RAW264.7 cells | IC50 (NF-κB activation) | 9.2 - 9.9 μM |
| Various Diarylheptanoids | Anti-inflammatory | RAW264.7 cells | IC50 (NO production) | 18.2 - 19.3 μM |
| Various Diarylheptanoids | Anti-inflammatory | RAW264.7 cells | IC50 (TNF-α production) | 22.3 - 23.7 μM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of the bioactivities of this compound and related compounds.
In Vitro Antiviral Assay (Microneutralization Assay)
This protocol is adapted for the evaluation of antiviral compounds against SARS-CoV-2.
-
Cell Preparation: Seed Vero E6 cells (20,000 cells/well) in a 96-well plate and incubate overnight to form a confluent monolayer.[1]
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Virus Preparation: Prepare a solution of SARS-CoV-2 at a concentration of 10,000 TCID50/ml in culture medium.[1]
-
Incubation: Mix the diluted compound with the virus solution and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and add the compound-virus mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.[2]
-
Overlay: After incubation, remove the inoculum and add an overlay medium containing 1% Avicel to each well.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C.[2]
-
Fixation and Staining: After 24 hours, fix the cells with 10% formalin and stain with a crystal violet solution.[2]
-
Quantification: Count the number of plaques in each well to determine the concentration of the compound that inhibits viral replication by 50% (EC50).
In Vitro Anti-inflammatory Assay (NF-κB Inhibition)
This protocol outlines the procedure for assessing the inhibition of NF-κB activation in macrophage-like cells.
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response and activate NF-κB.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines such as TNF-α in the supernatant using an ELISA kit.
-
NF-κB Activation Assay: Assess the activation of NF-κB by measuring the levels of phosphorylated IκBα or by using a reporter gene assay.
-
Data Analysis: Calculate the IC50 values for the inhibition of NO and TNF-α production, and NF-κB activation.
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This protocol describes a common method for evaluating the antioxidant potential of a compound.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[3][4]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[4][5]
-
IC50 Determination: Determine the concentration of the compound that scavenges 50% of the DPPH radicals (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway potentially modulated by diarylheptanoids and a general workflow for in vitro screening.
Caption: Putative inhibition of the NF-κB signaling pathway by diarylheptanoids.
Caption: General workflow for in vitro screening and lead identification.
References
- 1. An In Vitro Microneutralization Assay for SARS‐CoV‐2 Serology and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. hortijournal.com [hortijournal.com]
A Comparative Guide to the Experimental Reproducibility of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol and its structurally related alternatives. Due to the limited published experimental results for this compound, this document focuses on the reproducibility of findings for two well-characterized analogs: 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one and 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one . These compounds, all belonging to the diarylheptanoid class, exhibit distinct and significant biological activities.
While direct experimental data on this compound is sparse, it is known to be a natural product isolated from plants such as Curcuma longa and Alpinia galanga.[1][2][3][4][5] The available literature suggests potential anti-tumor and anti-inflammatory properties for the broader class of diarylheptanoids.[1]
Comparative Biological Activities
The following table summarizes the known biological activities of this compound and its selected alternatives based on available literature.
| Compound Name | Structure | Primary Biological Activity | Key Findings | Citations |
| This compound | (Structure not available in search results) | Anti-tumor (putative) | Isolated from Curcuma longa; detailed mechanistic studies are lacking. | [1][3] |
| 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one | (Structure not available in search results) | Anticancer | Exhibits cytotoxic activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[6] It induces apoptosis and cell cycle arrest in human lung cancer cells.[6] | [6][7] |
| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | (Structure not available in search results) | Antiviral | Potent inhibitor of the nucleocapsid (N) protein of coronaviruses.[1][8] Demonstrates excellent antiviral activity against HCoV-OC43 and SARS-CoV-2.[1][8] | [1][8] |
Quantitative Data Comparison
Antiviral Activity of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
The antiviral efficacy of this compound has been quantified through EC50 values, which represent the concentration of a drug that gives a half-maximal response.
| Virus | Cell Line | EC50 (µM) | Citation |
| HCoV-OC43 | Not specified | 0.16 | [1][8] |
| SARS-CoV-2 | Not specified | 0.17 | [1][8] |
Cytotoxicity of 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one
While specific IC50 values were not detailed in the provided search snippets, it is reported to significantly reduce the viability of A549 and NCI-H292 human lung cancer cells.[6]
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies are provided below for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is generally applicable for assessing the cytotoxic effects of compounds like 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H292) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This protocol is used to investigate the induction of apoptosis and cell cycle arrest by compounds such as 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
For Apoptosis (Annexin V/Propidium Iodide Staining):
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
-
For Cell Cycle Analysis (Propidium Iodide Staining):
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Signaling Pathways (PI3K/Akt and ERK1/2)
This protocol is used to determine the effect of a compound on the protein expression and phosphorylation status within key signaling pathways.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., Akt, p-Akt, ERK1/2, p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
This protocol is suitable for evaluating the antiviral activity of compounds like 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one against coronaviruses.
-
Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.
-
Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the test compound for a short period. Then, infect the cells with the virus (e.g., HCoV-OC43 or SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 3-5 days).
-
CPE Observation: Observe the cells daily under a microscope for virus-induced CPE (e.g., cell rounding, detachment).
-
Cell Viability Measurement: Quantify the cell viability using a colorimetric assay (e.g., Crystal Violet or MTT).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one.
Caption: PI3K/Akt and ERK1/2 signaling pathways modulated by 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one.
Experimental Workflow
The logical flow for the initial assessment of a novel diarylheptanoid is depicted below.
Caption: A generalized experimental workflow for evaluating the biological activity of novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol derivatives, focusing on their potential as therapeutic agents. While a comprehensive SAR study on a complete series of these specific derivatives is not extensively documented in publicly available literature, this guide synthesizes the existing data on closely related diarylheptanoids to elucidate key structural features influencing their biological activity. The primary focus will be on their cytotoxic and anti-inflammatory effects, which are the most studied aspects of this class of compounds.
Introduction to this compound and its Analogs
This compound is a naturally occurring diarylheptanoid found in plants such as Alpinia galanga and Curcuma longa.[1][2] Diarylheptanoids, a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton, have garnered significant attention for their diverse pharmacological properties, including anti-tumor, anti-inflammatory, antioxidant, and antiviral activities.[3][4] The structure of this compound, with its two phenolic rings and a flexible seven-carbon chain containing a hydroxyl group and a double bond, offers multiple points for structural modification to optimize its biological profile.
Comparative Biological Activity
The biological activity of diarylheptanoids is significantly influenced by the nature and position of substituents on the aromatic rings and modifications of the heptane chain. This section summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound analogs and related diarylheptanoids.
Cytotoxic Activity
Studies on various cancer cell lines have demonstrated the potential of diarylheptanoids as anticancer agents. The presence of α,β-unsaturated ketone moieties and the substitution pattern on the phenyl rings are crucial for their cytotoxic effects.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Related Diarylheptanoids | |||
| (5S)-5-hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one | IMR-32 (Neuroblastoma) | 0.11 | [3] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | IMR-32 (Neuroblastoma) | 0.83 | [3] |
| (5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one | IMR-32 (Neuroblastoma) | 0.23 | [3] |
| Compound 4 (a diarylheptanoid from A. officinarum) | HepG2 (Hepatocellular carcinoma) | Moderate Cytotoxicity | [5] |
| Compound 4 (a diarylheptanoid from A. officinarum) | MCF-7 (Breast adenocarcinoma) | Moderate Cytotoxicity | [5] |
| Compound 4 (a diarylheptanoid from A. officinarum) | SF-268 (Glioblastoma) | Moderate Cytotoxicity | [5] |
| Curcuminoid Derivatives | |||
| (E)-5-hydroxy-7-phenyl-1-(3,4,5-trimethoxyphenyl)hept-1-en-3-one (Compound 3 ) | MCF-7 | 7.59 | [6] |
| (1E,4E)-1,7-bis(3,4,5-trimethoxyphenyl)hepta-1,4-dien-3-one (Compound MD12a ) | MCF-7 | 9.87 | [6] |
Structure-Activity Relationship Insights for Cytotoxicity:
-
α,β-Unsaturated Ketone: The presence of an α,β-unsaturated ketone moiety in the heptane chain appears to be a significant contributor to the cytotoxic activity of diarylheptanoids.[7]
-
Hydroxylation and Methoxylation of Phenyl Rings: The substitution pattern on the phenyl rings, including the number and position of hydroxyl and methoxy groups, plays a crucial role in modulating the cytotoxic potency. For instance, compounds with 3-methoxy and 4-hydroxy substitutions on the benzene ring have shown potent cytotoxicity.[3]
-
Hydroxyl Group at C-5: The presence of a hydroxyl group at the C-5 position of the heptane chain, as seen in several active compounds, seems to be favorable for activity.[3][5]
Anti-inflammatory Activity
The anti-inflammatory properties of diarylheptanoids are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Diarylheptanoids from Alnus sibirica | |||
| Hirsutanonol | NO production in RAW 264.7 cells | Potent | |
| Hirsutenone | NO production in RAW 264.7 cells | Potent | |
| Rubranol | NO production in RAW 264.7 cells | Potent | |
| Muricarpon B | NO production in RAW 264.7 cells | Potent | |
| Stilbenoids from Polygonum multiflorum | |||
| Compound 7 | NO production in RAW 264.7 cells | 12.0 | [8] |
| Compound 8 | NO production in RAW 264.7 cells | 17.8 | [8] |
| Compound 9 | NO production in RAW 264.7 cells | 7.6 | [8] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups is often associated with potent antioxidant and anti-inflammatory activities, as they can act as free radical scavengers.
-
Modifications of the Heptane Chain: The introduction of different functional groups on the heptane chain can modulate the anti-inflammatory potency.
Experimental Protocols
This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported for related diarylheptanoids.
General Synthesis of 1,7-Diarylheptanoid Derivatives
A common synthetic approach for diarylheptanoids involves the Claisen-Schmidt condensation of an appropriate benzaldehyde with a ketone, followed by further modifications.
Protocol:
-
Claisen-Schmidt Condensation: A substituted benzaldehyde is reacted with an appropriate ketone (e.g., a derivative of acetone) in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to form a chalcone-like intermediate.
-
Further Elaboration: The intermediate can undergo various reactions such as aldol condensation with another molecule of a substituted acetophenone to extend the chain to seven carbons.
-
Modifications: The resulting diarylheptanoid can be further modified, for example, by reduction of a ketone to a hydroxyl group using reducing agents like sodium borohydride (NaBH4), or by introducing other functional groups to the aromatic rings.
-
Purification: The final products are typically purified by column chromatography.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated, and IC50 values are determined.
Signaling Pathways
Diarylheptanoids have been reported to modulate several signaling pathways involved in cancer and inflammation. A key pathway implicated in their anti-inflammatory and anti-cancer effects is the NF-κB signaling pathway.
By inhibiting the activation of IKK, diarylheptanoid derivatives can prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Conclusion and Future Directions
The available data suggest that this compound and its analogs are a promising class of compounds with potential therapeutic applications, particularly in cancer and inflammatory diseases. The structure-activity relationship studies, although not exhaustive for this specific scaffold, indicate that modifications to the phenyl rings and the heptane chain can significantly impact their biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a more definitive SAR. This would involve varying the substituents on the aromatic rings (e.g., electron-donating and electron-withdrawing groups), modifying the functional groups on the heptane chain (e.g., stereochemistry of the hydroxyl group, saturation of the double bond), and evaluating their effects on a broader range of biological targets and signaling pathways. Such studies will be crucial for the rational design and development of novel and more potent therapeutic agents based on this privileged diarylheptanoid scaffold.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis, and structure-activity relationship studies of novel 6,7-locked-[7-(2-alkoxy-3,5-dialkylbenzene)-3-methylocta]-2,4,6-trienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol and Doxorubicin in Oncology Research
In the continuous search for novel therapeutic agents for cancer treatment, natural products remain a vital source of inspiration and discovery. This guide provides a comparative overview of the naturally occurring diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, and the well-established chemotherapeutic drug, Doxorubicin. The focus of this comparison is on their cytotoxic effects against cancer cell lines, a crucial initial step in the evaluation of potential anti-cancer agents.
Note on Data Availability: Direct head-to-head comparative studies and specific quantitative data for the purified compound this compound are limited in the currently available scientific literature. Therefore, this guide utilizes data from studies on crude extracts of Alpinia galanga, a known source of this compound, for a broader perspective on its potential bioactivity. This comparison between a natural extract and a purified standard drug should be interpreted with caution, as the extract contains a multitude of compounds that may contribute to the observed effects.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available data on the cytotoxic activity of an ethanolic extract of Alpinia galanga and the standard chemotherapeutic drug, Doxorubicin, against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Extract | Cell Line | Incubation Time (hours) | IC50 | Reference |
| Ethanolic Extract of Alpinia galanga | MCF-7 | 48 | 400.0 ± 11.7 µg/mL | [1] |
| Ethanolic Extract of Alpinia galanga | MCF-7 | 72 | 170.0 ± 5.9 µg/mL | [1] |
| Doxorubicin | MCF-7 | 48 | 0.68 ± 0.04 µg/mL | [2] |
| Doxorubicin | MCF-7 | Not Specified | 700 nM (~0.38 µg/mL) | [3] |
| Doxorubicin | MCF-7 | 48 | 4 µM (~2.18 µg/mL) | [4] |
| Doxorubicin | MCF-7/ADR (resistant) | Not Specified | 13.2 ± 0.2 µg/mL | [5] |
Note: The IC50 values for Doxorubicin vary significantly across different studies, which can be attributed to variations in experimental conditions such as cell passage number and specific assay protocols.
Experimental Protocols
The determination of cytotoxic activity is commonly performed using cell viability assays such as the MTT or SRB assay. Below are detailed methodologies for these standard experimental protocols.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Protein-Bound Dye Solubilization: Air dry the plates and add a Tris-base solution to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
Signaling Pathways in Cancer and Potential Targets
Doxorubicin, a well-characterized anthracycline antibiotic, exerts its anti-cancer effects through multiple mechanisms. A primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the blockage of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
The precise mechanism of action for this compound is not yet fully elucidated. However, related diarylheptanoids have been reported to exhibit anti-cancer properties through various pathways, including the induction of apoptosis and the inhibition of inflammatory signaling pathways that are often dysregulated in cancer. For instance, some diarylheptanoids have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical for cell survival, proliferation, and inflammation.
Conclusion
This compound, a natural product from Alpinia galanga, represents a potential starting point for the development of new anti-cancer agents. The available data, primarily from extracts, suggests cytotoxic activity against breast cancer cells. However, when compared to the purified, potent chemotherapeutic agent Doxorubicin, the efficacy of the extract is significantly lower.
It is imperative for future research to focus on the isolation and purification of this compound to accurately determine its intrinsic cytotoxic and to elucidate its specific molecular mechanisms of action. Head-to-head studies with standard drugs like Doxorubicin, using standardized protocols, will be essential to fully understand its therapeutic potential and to ascertain whether it offers any advantages in terms of efficacy or safety profile. The exploration of its effects on other cancer cell lines and in in vivo models will also be crucial next steps in its evaluation as a potential anti-cancer drug candidate.
References
- 1. Antiproliferative activity and induction of apoptotic by ethanolic extract of Alpinia galanga rhizhome in human breast carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scispace.com [scispace.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diarylheptanoid 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, a natural product isolated from sources like Curcuma longa (turmeric) and Alpinia galanga, has garnered attention for its potential therapeutic properties, particularly its anti-tumor activity.[1][2][3][4][5] However, the precise molecular target of this compound remains to be definitively identified in the current scientific literature. This guide provides a comparative analysis of this compound alongside structurally similar compounds for which molecular targets and mechanisms of action have been elucidated. By examining these alternatives, we can infer potential avenues for investigation into the molecular interactions of this compound.
Comparative Analysis of Biological Activity and Molecular Targets
While the direct molecular target of this compound is not yet confirmed, its anti-tumor properties have been noted.[3] In contrast, specific molecular targets have been identified for structurally related diarylheptanoids, offering valuable insights into potential mechanisms of action for this class of compounds.
| Compound | Biological Activity | Identified Molecular Target(s) |
| This compound | Anti-tumor activity.[3] | Not definitively identified. |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Potent antiviral activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.[6] | SARS-CoV-2 Nucleocapsid (N) protein.[6][7][8][9] |
| 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one (HPPH) | Enhances myoblast differentiation.[10] | Membrane Estrogen Receptors (ER).[10] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | Induces apoptosis in human lung cancer cells.[11] | Modulates PI3K/Akt and ERK1/2 signaling pathways.[11] |
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for the antiviral activity of a key alternative compound. This data is crucial for comparing the potency of different diarylheptanoids in specific biological assays.
| Compound | Assay | Target Organism/Cell Line | Parameter | Value | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral Activity Assay | HCoV-OC43 | EC50 | 0.16 µM | [6] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral Activity Assay | SARS-CoV-2 | EC50 | 0.17 µM | [6] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Microscale Thermophoresis (Binding Assay) | SARS-CoV-2 N-NTD | Kd | 13.52 ± 3.21 µM | [8] |
Experimental Protocols
To facilitate further research into the molecular targets of diarylheptanoids, detailed experimental protocols are essential. Below is a representative protocol for Microscale Thermophoresis (MST), a technique used to quantify the binding affinity between a ligand and a target protein.
Protocol: Microscale Thermophoresis (MST) for Protein-Ligand Binding Affinity
This protocol is adapted from studies validating the interaction between 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and the SARS-CoV-2 Nucleocapsid protein.[7][8]
Objective: To determine the binding affinity (Kd) of a small molecule inhibitor to a target protein.
Materials:
-
Purified target protein (e.g., SARS-CoV-2 N-terminal domain, N-NTD)
-
Small molecule inhibitor (e.g., 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescent labeling dye (if the protein is not intrinsically fluorescent or GFP-tagged)
-
Microscale Thermophoresis instrument and capillaries
Procedure:
-
Protein Preparation:
-
Express and purify the target protein using standard chromatography techniques.
-
If the protein is not fluorescent, label it with a fluorescent dye according to the manufacturer's instructions.
-
Dialyze the labeled protein against the MST buffer to remove excess dye.
-
Determine the final protein concentration.
-
-
Ligand Preparation:
-
Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor in MST buffer to create a range of concentrations.
-
-
Binding Reaction:
-
Mix a constant concentration of the fluorescently labeled protein with each concentration of the serially diluted inhibitor.
-
Allow the mixtures to incubate at room temperature for a sufficient time to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a microscopic temperature gradient in the capillaries.
-
The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is measured. This movement changes upon ligand binding.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the inhibitor concentration.
-
The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations, created using Graphviz, illustrate a key experimental workflow and relevant signaling pathways.
Experimental Workflow: Target Validation using Microscale Thermophoresis
Caption: Workflow for determining protein-ligand binding affinity using Microscale Thermophoresis.
Signaling Pathway: PI3K/Akt and ERK1/2 in Apoptosis
This pathway is modulated by 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one to induce apoptosis in lung cancer cells.[11]
Caption: Modulation of PI3K/Akt and ERK1/2 pathways leading to apoptosis.
Signaling Pathway: Estrogen Receptor-Mediated Myoblast Differentiation
This pathway is activated by 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one (HPPH).[10]
Caption: Estrogen receptor-mediated signaling cascade promoting myoblast differentiation.
References
- 1. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [app.jove.com]
- 2. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
- 10. Diarylheptanoid 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one enhances C2C12 myoblast differentiation by targeting membrane estrogen receptors and activates Akt-mTOR and p38 MAPK-NF-κB signaling axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the off-target effects of the natural compound 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol. Due to the limited availability of direct experimental data on the specific off-target profile of this compound, this document outlines a recommended evaluation workflow and presents a hypothetical comparison with other compounds to illustrate the assessment process.
This compound is a diarylheptanoid found in plants such as Curcuma longa and Alpinia galanga.[1][2] Structurally related compounds have shown potential as antiviral agents, suggesting that viral proteins could be a primary target class for this compound.[3][4] For the purpose of this guide, we will consider a hypothetical primary target to be a viral protein, while also exploring potential off-target interactions with host cell kinases, a common source of off-target effects for many small molecules.[5][6]
Comparative Analysis of Off-Target Profiles
To effectively evaluate the selectivity of this compound, a comprehensive off-target screening against a panel of relevant kinases and receptors is essential. The following table provides a template for presenting such comparative data, populated with hypothetical values for illustrative purposes. The data presented here is not factual but serves as an example of how results from kinase profiling and receptor binding assays would be summarized.
Table 1: Comparative Off-Target Profile (Hypothetical Data)
| Target Class | Specific Target | This compound (IC50/Ki in µM) | Alternative Compound A (Known Kinase Inhibitor) (IC50/Ki in µM) | Alternative Compound B (Broad-Spectrum Inhibitor) (IC50/Ki in µM) |
| Primary Target | Viral Protein X | 0.5 | > 100 | 5.0 |
| Kinase | Kinase 1 | 15 | 0.01 | 0.5 |
| Kinase | Kinase 2 | > 50 | 0.5 | 1.2 |
| Kinase | Kinase 3 | 25 | 2.5 | 0.8 |
| GPCR | Receptor A | > 100 | 15 | 7.5 |
| GPCR | Receptor B | 85 | > 50 | 10 |
| Ion Channel | Channel Y | > 100 | 30 | 12 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target screening data. Below are protocols for key experiments used to generate the type of data shown in Table 1.
1. Kinase Profiling Assay
This assay evaluates the inhibitory activity of a compound against a broad panel of kinases.
-
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The assay determines the concentration of the test compound required to inhibit kinase activity by 50% (IC50). Radiometric assays are often considered the gold standard for their direct detection of the phosphorylated product.[7]
-
Procedure:
-
A panel of purified kinases is selected.
-
Each kinase is incubated with its specific substrate, ATP (often radiolabeled, e.g., ³³P-ATP), and a range of concentrations of the test compound.[7]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using a filter-binding method.[7]
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the target receptor is used to compete with the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is determined.[8]
-
Procedure:
-
Cell membranes or purified receptors are prepared.[9]
-
A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand via filtration.[9]
-
The radioactivity of the filter is measured.
-
The IC50 value (concentration of the test compound that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.
-
Principle: The binding of a ligand to a protein can increase the protein's thermal stability. CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation.[10]
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.[11]
-
The treated cells are heated to a range of temperatures.[10]
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or ELISA.
-
A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[10]
-
Visualizing Pathways and Workflows
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming its primary target is a viral protein that hijacks a host cell kinase cascade.
Caption: Hypothetical signaling pathway of a viral protein and potential on- and off-target effects.
Experimental Workflow
The diagram below outlines a typical workflow for the evaluation of off-target effects of a test compound.
Caption: General experimental workflow for evaluating off-target effects.
Selectivity Profile Comparison
This logical diagram provides a visual comparison of the selectivity profiles of this compound and two hypothetical alternative compounds based on the data in Table 1.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound CAS#: 1083195-05-4 [amp.chemicalbook.com]
- 3. This compound | 1083195-05-4 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. reactionbiology.com [reactionbiology.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Benchmarking the Antioxidant Capacity of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, a diarylheptanoid compound. While direct experimental data for this specific molecule is limited in publicly available literature, this guide benchmarks its potential antioxidant performance against structurally related and well-characterized diarylheptanoids, primarily curcumin and its derivatives. The comparison is based on data from various in vitro antioxidant assays, providing a valuable reference for researchers investigating novel antioxidant compounds.
Comparative Antioxidant Activity of Diarylheptanoids
The antioxidant capacity of diarylheptanoids is commonly evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the IC50 values for various diarylheptanoids, including the prominent curcumin, its derivatives, and other related compounds isolated from natural sources. This data provides a framework for estimating the potential antioxidant efficacy of this compound.
Table 1: DPPH Radical Scavenging Activity of Selected Diarylheptanoids
| Compound | Source | DPPH IC50 (µM) | Reference |
| Curcumin | Curcuma longa | 2.8 | [1][2][3] |
| Demethoxycurcumin | Curcuma longa | 39.2 | [1][2][3] |
| Bisdemethoxycurcumin | Curcuma longa | 308.7 | [1][2][3] |
| Yakuchinone A | Alpinia oxyphylla | 57 | [4] |
| Oxyphyllacinol | Alpinia oxyphylla | 89 | [4] |
| L-Ascorbic Acid (Positive Control) | - | 22.5 | [1][2][3] |
| Resveratrol (Positive Control) | - | 25.0 | [1][2][3] |
| Butylated Hydroxytoluene (BHT) (Positive Control) | - | 99 | [4] |
Table 2: ABTS Radical Scavenging Activity of Curcumin and Nanocurcumin
| Compound | ABTS IC50 (µg/mL) | Reference |
| Curcumin | 18.54 | [5] |
| Nanocurcumin | 15.59 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. Below are representative protocols for the commonly cited DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (this compound or other diarylheptanoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength detection at 517 nm)
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Assay Protocol:
-
Add a specific volume of the test sample or standard to a microplate well or cuvette.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by measuring the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and a solution of potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Protocol:
-
Add a small volume of the test sample or standard to a cuvette.
-
Add a larger volume of the ABTS•+ working solution and mix thoroughly.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve of the percentage of inhibition versus the concentration of the antioxidant.
Signaling Pathway and Experimental Workflow
The antioxidant effects of many natural compounds, including diarylheptanoids like curcumin, are often mediated through the activation of cellular signaling pathways that upregulate endogenous antioxidant defenses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of this process.
Nrf2-Mediated Antioxidant Response Pathway
Caption: Nrf2-mediated antioxidant response pathway.
General Experimental Workflow for Antioxidant Capacity Assessment
References
- 1. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa. | Semantic Scholar [semanticscholar.org]
- 2. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. scitepress.org [scitepress.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
For Immediate Reference by Laboratory Professionals
This document provides comprehensive safety protocols and step-by-step logistical procedures for the proper disposal of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, ensuring the safety of laboratory personnel and the protection of our environment. As a trusted partner in research and development, we are committed to providing value beyond the product itself by equipping scientists with the critical information needed for safe chemical handling and disposal.
I. Core Safety and Handling Information
This compound is a diarylheptanoid natural product.[1] While specific toxicity data for this compound is limited, its chemical structure, containing phenolic groups, necessitates careful handling as a potentially hazardous substance. Phenolic compounds, as a class, are known to be toxic and corrosive.[2] Therefore, all handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Key Chemical and Safety Data
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1083195-05-4 | [3] |
| Molecular Formula | C₁₉H₂₂O₃ | [4] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |
| Known Hazards | No specific hazard data is readily available, but should be handled as a potentially toxic and irritant compound based on its phenolic structure. Avoid dust formation, and contact with skin and eyes.[2][4] | N/A |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] | N/A |
II. Experimental Workflow for Disposal
The proper disposal of this compound and its associated waste must be treated as a hazardous waste procedure. Under no circumstances should this chemical or its solutions be disposed of down the sink.[7][8] The primary recommended method for the disposal of phenolic compounds is incineration by a licensed hazardous waste management company.[7]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Properly segregate waste containing this compound at the point of generation.
-
Since this is a non-halogenated organic compound, its waste should be collected separately from halogenated organic waste.[9][10] This is crucial as the disposal costs for non-halogenated solvents are often lower.[9]
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[8]
-
-
Containment of Liquid Waste:
-
Collect all liquid waste, including stock solutions, reaction mixtures, and the first rinse of emptied containers, in a designated, leak-proof, and chemically compatible hazardous waste container.[11][12]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste solution with their approximate percentages.[9][13]
-
Ensure the container cap is securely fastened at all times, except when adding waste.[14] Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
-
Containment of Solid Waste:
-
Collect any solid this compound waste in a clearly labeled, sealed container.[11]
-
Contaminated materials such as gloves, pipette tips, and absorbent pads used for spill cleanup must also be disposed of as hazardous solid waste.[11][15] These should be double-bagged and placed in a designated container for contaminated solid waste.[11]
-
-
Storage Prior to Disposal:
-
Arranging for Disposal:
-
Once the waste container is full (or within institutional time limits for storage), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][8]
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
-
III. Visualized Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound waste.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. monash.edu [monash.edu]
- 3. This compound | 1083195-05-4 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. echemi.com [echemi.com]
- 7. google.com [google.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
Essential Safety and Handling Guide for 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
Given that this compound is a phenolic compound, stringent personal protective measures are required to prevent skin and eye contact, inhalation, and ingestion. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Must be worn when there is a potential for splashes. |
| Hand Protection | Double-layered Gloves | For incidental contact with dilute solutions (<10%), double exam-style nitrile or thicker (8mil) nitrile gloves are recommended. For concentrated solutions, utility-grade neoprene or butyl gloves should be worn over nitrile gloves.[1] |
| Body Protection | Laboratory Coat and Apron | A fully buttoned lab coat is required. A butyl rubber or neoprene apron should be worn over the lab coat if there is a risk of splashing.[1] |
| Respiratory Protection | Fume Hood | All work with this compound, including the preparation of solutions, must be conducted in a properly functioning chemical fume hood.[1][2] |
II. Operational Plan: Step-by-Step Handling Protocol
Follow this protocol to ensure the safe handling of this compound throughout your experimental workflow.
A. Preparation and Weighing:
-
Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Personal Protective Equipment: Don the required PPE as outlined in the table above.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of this compound, avoiding the creation of dust.
-
Solubilization: If preparing a solution, add the solvent to the container with the weighed compound inside the fume hood. Cap the container securely before removing it from the hood.
B. Experimental Use:
-
Containment: All procedures involving the open handling of this compound must be performed within a chemical fume hood.[2][3]
-
Spill Prevention: Use secondary containment (e.g., a tray) for transporting solutions and during reactions.
-
Heating: If heating is required, use appropriate and controlled heating methods within the fume hood. Never heat in an open vessel.
C. Post-Experiment:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.
-
PPE Removal: Remove gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after handling is complete.[4]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, pipette tips, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a designated hazardous waste container. Do not dispose of this chemical down the sink.[3] |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
IV. Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
| Small Spill (<50 mL) | Wearing appropriate PPE, absorb the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.[4] |
| Large Spill (>50 mL) | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4] |
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
